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  • Product: 2-(Dimethylamino)-2-phenylacetic acid hydrochloride
  • CAS: 58685-78-2

Core Science & Biosynthesis

Foundational

physical and chemical properties of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride

Executive Summary In the landscape of modern drug discovery and organic synthesis, non-natural amino acid derivatives serve as foundational building blocks for complex active pharmaceutical ingredients (APIs). 2-(Dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, non-natural amino acid derivatives serve as foundational building blocks for complex active pharmaceutical ingredients (APIs). 2-(Dimethylamino)-2-phenylacetic acid hydrochloride (often referred to as N,N-dimethylphenylglycine hydrochloride) is a premier example of such a scaffold. Characterized by its chiral alpha-carbon, basic dimethylamino group, and carboxylic acid moiety, this compound is extensively utilized as a structural "capping group" (Cap-1) in the synthesis of direct-acting antivirals, most notably Hepatitis C virus (HCV) NS5A inhibitors[1]. Furthermore, its unique physicochemical properties have driven its recent integration into the development of glutaminase (GLS1) inhibitors for oncology applications[2].

This technical guide provides an authoritative overview of its physicochemical properties, mechanistic synthesis pathways, and pharmaceutical applications, designed specifically for researchers and drug development professionals.

Physicochemical Properties & Structural Analysis

The utility of 2-(dimethylamino)-2-phenylacetic acid is heavily dictated by its structural features. The presence of the N,N-dimethyl group introduces significant steric bulk while maintaining basicity, which is critical for interacting with viral protein targets[1]. The compound is typically supplied and utilized as a hydrochloride salt rather than a free base. The causality behind this choice is twofold: the free base is prone to hygroscopicity and oxidative degradation over time, whereas the hydrochloride salt ensures a highly stable, free-flowing crystalline powder with enhanced aqueous solubility[3].

Table 1: Summary of Physicochemical Properties

PropertyValue / Description
Chemical Name 2-(Dimethylamino)-2-phenylacetic acid hydrochloride
CAS Numbers 58685-78-2 (Racemic), 1007877-71-5 (R-isomer), 1353887-53-2 (S-isomer)
Molecular Formula C₁₀H₁₄ClNO₂ (C₁₀H₁₃NO₂ · HCl)
Molecular Weight 215.68 g/mol (Salt) / 179.22 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, and DMSO
Storage Conditions Room temperature, dry, inert atmosphere preferred

Data supported by commercial reference standards[3].

Experimental Methodology: Synthesis via Reductive Amination

Mechanistic Rationale

The synthesis of 2-(dimethylamino)-2-phenylacetic acid is predominantly achieved through the reductive amination of phenylglycine using formaldehyde[4]. As a Senior Application Scientist, I strongly advise against direct alkylation with methyl iodide (MeI) for this specific scaffold. Direct alkylation often suffers from poor chemoselectivity, leading to over-alkylation and the formation of undesired quaternary ammonium salts.

Conversely, reductive amination leverages formaldehyde to form a transient iminium ion, which is subsequently reduced. This method is highly chemoselective for the tertiary amine, proceeds under mild conditions, and crucially, preserves the stereochemical integrity of the alpha-carbon if enantiopure (R)- or (S)-phenylglycine is used as the starting material[4][5].

Step-by-Step Protocol: Reductive Amination Workflow

The following protocol outlines a self-validating system for synthesizing the hydrochloride salt:

  • Preparation of the Iminium Intermediate: Suspend enantiopure phenylglycine in a polar protic solvent (e.g., methanol) to facilitate solubility. Introduce an excess of aqueous formaldehyde (37% wt). The excess is required to drive the equilibrium toward the bis-iminium species[4].

  • Chemoselective Reduction: Introduce a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or utilize catalytic hydrogenation (Pd/C, H₂). NaBH₃CN is highly recommended for bench-scale synthesis due to its stability in slightly acidic conditions and its specific chemoselectivity for iminium ions over unreacted aldehydes[4].

  • Reaction Monitoring: Stir the mixture at ambient temperature. Monitor the conversion via LC-MS. The primary amine will rapidly convert to the tertiary amine without over-alkylation.

  • Work-up and Free Base Isolation: Quench the reaction. Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid. Extract the free base, 2-(dimethylamino)-2-phenylacetic acid, into an organic layer (e.g., ethyl acetate).

  • Hydrochloride Salt Formation: To ensure long-term stability, dissolve the isolated free base in a dry solvent (e.g., diethyl ether) and introduce anhydrous HCl gas or a standardized HCl/dioxane solution. The hydrochloride salt will precipitate immediately.

  • Filtration and Drying: Collect the salt via vacuum filtration, wash with a cold non-polar solvent to remove organic impurities, and dry under high vacuum to yield the final product[3].

SynthesisWorkflow A Phenylglycine (Starting Material) C Iminium Intermediate A->C B Formaldehyde (Alkylating Agent) B->C D Reductive Amination (NaBH3CN) C->D E Free Base Intermediate D->E F HCl Gas Treatment E->F G Final Product: Hydrochloride Salt F->G

Workflow for the reductive amination of phenylglycine to 2-(dimethylamino)-2-phenylacetic acid.

Pharmaceutical Applications: The "Cap" Group in Antiviral Assembly

HCV NS5A Inhibitors

The most prominent application of 2-(dimethylamino)-2-phenylacetic acid is its role as a peripheral capping group in the synthesis of Hepatitis C virus (HCV) NS5A inhibitors[1]. The NS5A protein is a zinc-binding phosphoprotein essential for viral replication and assembly. Inhibitors of this protein (such as Daclatasvir and its analogs) typically feature a dimeric, highly symmetric core scaffold (e.g., a biphenyl-diimidazole core) flanked by complex amino acid derivatives[1].

During the late-stage assembly of these APIs, the carboxylic acid of 2-(dimethylamino)-2-phenylacetic acid is coupled to the peripheral amines of the core scaffold using standard amide coupling reagents (e.g., HATU, DIPEA). The N,N-dimethyl group provides critical steric bulk that locks the molecule into a bioactive conformation, allowing it to insert deeply into the NS5A protein's binding pocket, thereby halting viral replication[1].

AntiviralAssembly Core Dimeric Core Scaffold (e.g., Biphenyl-diimidazole) Coupling Amide Coupling (HATU, DIPEA, DMF) Core->Coupling Cap 2-(Dimethylamino)-2-phenylacetic acid (Capping Group) Cap->Coupling Inhibitor Fully Assembled HCV NS5A Inhibitor Coupling->Inhibitor Target Viral NS5A Protein Inhibition Inhibitor->Target Binding & Inhibition

Assembly pathway of HCV NS5A inhibitors utilizing the dimethylamino capping group.

Emerging Applications: GLS1 Inhibitors

Beyond antivirals, this scaffold is increasingly utilized in the oncology sector. Recent patents highlight its integration into glutaminase (GLS1) inhibitors[2]. Tumor cells heavily rely on glutamine metabolism for proliferation. By incorporating the 2-(dimethylamino)-2-phenylacetic acid motif, researchers have developed GLS1 inhibitors with enhanced in vivo metabolic stability, high bioavailability, and superior cell permeability, effectively starving cancer cells of essential nutrients[2].

Analytical Characterization

To validate the integrity of the synthesized or procured 2-(dimethylamino)-2-phenylacetic acid hydrochloride, rigorous analytical characterization is required.

Mass Spectrometry (LC-MS) Fragmentation Pathways: When subjected to electrospray ionization (ESI) and collision-induced dissociation (CID), the molecule exhibits highly predictable fragmentation patterns that serve as a self-validating fingerprint[5]:

  • Loss of Carboxylic Acid (-45 Da): A primary fragmentation event is the decarboxylation of the molecule, resulting in a stable fragment corresponding to the loss of the COOH group.

  • Loss of Dimethylamino Group (-44 Da): The cleavage of the N(CH₃)₂ group is another major pathway, yielding a distinct mass shift.

  • Alpha-Cleavage: Cleavage at the C-C bond alpha to the nitrogen atom leads to the formation of a highly stable iminium ion, a hallmark of N,N-dimethyl amino acids[5].

References

  • Sigma-Aldrich. "(2R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride | 1007877-71-5".
  • Benchchem. "(2S)-2-(dimethylamino)-2-phenylacetic acid".
  • Google Patents.
  • Google Patents.
  • ACS Publications. "Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III)

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride

An in-depth technical guide on the mechanism of action of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride in biological systems. Authored for Researchers, Scientists, and Drug Development Professionals Disclaimer: Di...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the mechanism of action of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride in biological systems.

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, peer-reviewed literature detailing the specific mechanism of action for 2-(Dimethylamino)-2-phenylacetic acid hydrochloride is not extensively available. This guide, therefore, adopts a predictive and methodological approach grounded in established pharmacological principles. It infers potential mechanisms based on the compound's structural similarity to known bioactive molecules and outlines a rigorous, scientifically-validated workflow to definitively characterize its biological activity.

Part 1: Compound Profile and Structural Analysis

2-(Dimethylamino)-2-phenylacetic acid hydrochloride is a synthetic compound featuring a phenylacetic acid backbone with a dimethylamino group at the alpha carbon. This structure is noteworthy as it combines features of both amino acids and neuromodulator-like scaffolds. Its hydrochloride salt form generally confers increased water solubility and stability, making it suitable for experimental assays.

The key to predicting its biological action lies in deconstructing its molecular architecture:

  • Phenylacetic Acid Core: This moiety is structurally related to the neurotransmitter phenethylamine. Phenylacetic acid itself is a known metabolite and has been explored for various therapeutic applications, including as a potential anticancer agent.

  • α-Dimethylamino Group: The presence of a tertiary amine, specifically a dimethylamino group, is a common feature in many pharmacologically active compounds, including numerous central nervous system (CNS) agents. This group can significantly influence a molecule's polarity, ability to cross the blood-brain barrier, and its affinity for various receptors and transporters.

Given this structure, a primary hypothesis is that 2-(Dimethylamino)-2-phenylacetic acid hydrochloride functions as a neuromodulator, potentially interacting with receptors or transporters within the central nervous system.

Part 2: Postulated Mechanisms of Action and a Proposed Investigatory Workflow

The most scientifically robust approach to a novel compound is to assume nothing and proceed with a systematic screening and validation process. The following sections detail a proposed workflow, explaining the rationale behind each experimental choice.

Initial Broad-Spectrum Screening: Identifying Primary Biological Targets

To avoid confirmation bias, the initial step should be an unbiased, broad-spectrum screen to identify potential interactions across a wide range of biological targets. A commercially available service, such as the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH-PDSP), is an authoritative and efficient choice for this.

Experimental Protocol: Broad-Spectrum Receptor Profiling (e.g., NIMH-PDSP)

  • Compound Preparation: Prepare a high-concentration stock solution of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride in a suitable solvent (e.g., sterile water or DMSO).

  • Assay Submission: Submit the compound to a screening panel that includes a wide array of targets, typically including:

    • G-protein coupled receptors (GPCRs) - (e.g., dopaminergic, serotonergic, adrenergic, opioid receptors).

    • Ion channels (e.g., sodium, potassium, calcium channels).

    • Neurotransmitter transporters (e.g., DAT, SERT, NET).

    • Enzymes.

  • Primary Screen: The compound is typically tested at a single high concentration (e.g., 10 µM) to identify any significant binding activity (usually >50% displacement of a radioligand).

  • Data Analysis: The results will provide a "hit list" of potential primary targets where the compound shows significant interaction.

This initial screen is a self-validating system; a lack of hits suggests the compound may act on a novel target not included in the panel, or have a different mechanism entirely (e.g., metabolic disruption).

Workflow for Mechanism of Action (MoA) Elucidation

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular & Systemic Effects A Compound Synthesis & Purity Analysis B Broad-Spectrum Screen (e.g., NIMH-PDSP) A->B C Identify 'Hits' (Primary Targets) B->C D Receptor Binding Assays (Determine Affinity - Ki) C->D E Functional Assays (Determine Efficacy - EC50) D->E F Characterize Pharmacology (Agonist, Antagonist, etc.) E->F G Cell-Based Assays (Downstream Signaling) F->G H In Vivo Studies (Behavioral/Physiological Effects) G->H I Final MoA Profile H->I

Caption: A systematic workflow for determining a novel compound's MoA.

In-Depth In Vitro Validation: Quantifying Target Interaction

Assuming the primary screen identifies hits at, for example, the dopamine transporter (DAT) and the serotonin 5-HT2A receptor, the next step is to validate and quantify these interactions.

2.2.1 Radioligand Binding Assays: Measuring Affinity (Ki)

This experiment determines how tightly the compound binds to the target receptor.

Experimental Protocol: Radioligand Binding Assay (Example: DAT)

  • Tissue/Cell Preparation: Prepare cell membranes from a cell line recombinantly expressing the human dopamine transporter (hDAT).

  • Assay Buffer: Prepare a suitable binding buffer.

  • Competition Binding: In a series of tubes, incubate the cell membranes with a constant concentration of a known radioligand for DAT (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (2-(Dimethylamino)-2-phenylacetic acid hydrochloride).

  • Incubation & Separation: Allow the binding to reach equilibrium. Then, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to calculate the IC50 (concentration that inhibits 50% of radioligand binding). Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation.

A low Ki value indicates high binding affinity. This protocol is self-validating through the inclusion of controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known DAT inhibitor like cocaine).

2.2.2 Functional Assays: Determining Efficacy (EC50/IC50)

Binding does not equal effect. A functional assay is required to determine if the compound activates (agonist), blocks (antagonist), or has no effect on the target's activity.

Experimental Protocol: Functional Assay (Example: Neurotransmitter Uptake Assay for DAT)

  • Cell Culture: Culture cells expressing hDAT.

  • Assay Initiation: Pre-incubate the cells with varying concentrations of the test compound.

  • Substrate Addition: Add a radiolabeled substrate for DAT, such as [³H]dopamine.

  • Uptake Period: Incubate for a short period to allow for dopamine uptake into the cells.

  • Termination & Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells.

  • Quantification: Measure the amount of radioactivity taken up into the cells using a scintillation counter.

  • Data Analysis: Plot the percentage of dopamine uptake against the log concentration of the test compound. An inhibitory effect will produce a sigmoidal curve from which an IC50 value can be determined.

This experiment will classify the compound as either an inhibitor (blocker) of dopamine reuptake or inactive at the functional level.

Hypothetical Target Binding Affinity (Ki, nM) Functional Activity (IC50, nM) Pharmacological Class
Dopamine Transporter (DAT)50120Reuptake Inhibitor
Serotonin Transporter (SERT)8001500Reuptake Inhibitor
5-HT2A Receptor150>10,000Binder, no functional effect

Part 3: Elucidating Downstream Cellular Signaling

If the compound is identified as a DAT inhibitor, a key question is how this translates into cellular changes. A primary downstream effect of blocking dopamine reuptake is an increase in extracellular dopamine, leading to prolonged activation of dopamine receptors.

Postulated Signaling Pathway for a DAT Inhibitor

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine (DA) Vesicle Vesicular Storage DA->Vesicle Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft DAT Dopamine Transporter (DAT) Synaptic Cleft->DAT Reuptake DR Dopamine Receptors (e.g., D1, D2) Synaptic Cleft->DR Increased DA Binding AC Adenylyl Cyclase DR->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Test_Compound 2-(Dimethylamino)-2- phenylacetic acid HCl Test_Compound->DAT Inhibition

Caption: Inhibition of DAT increases synaptic dopamine and downstream signaling.

Experimental Protocol: Measuring CREB Phosphorylation

A common downstream marker of D1 receptor activation is the phosphorylation of the transcription factor CREB (cAMP response element-binding protein).

  • Cell Culture: Use a neuronal cell line, such as PC12 or SH-SY5Y cells, which endogenously express the dopamine signaling machinery.

  • Treatment: Treat the cells with the test compound at various concentrations for a defined period (e.g., 15-30 minutes). Include a positive control (e.g., a known DAT inhibitor) and a negative control (vehicle).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by size using SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated CREB (pCREB).

    • Probe a separate or stripped membrane with an antibody for total CREB as a loading control.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Imaging & Quantification: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensity. Normalize the pCREB signal to the total CREB signal.

An increase in the pCREB/CREB ratio would provide strong evidence that the compound's DAT inhibition leads to a functional downstream cellular response.

Part 4: Conclusion and Future Directions

This guide outlines a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride. By progressing from broad, unbiased screening to specific, quantitative in vitro assays and finally to cell-based functional readouts, a researcher can build a complete pharmacological profile of the compound.

The logical next steps would involve in vivo studies to understand how these molecular and cellular effects translate to physiological and behavioral changes in a whole organism. This would include pharmacokinetic studies to determine brain penetration and behavioral assays relevant to the identified targets (e.g., locomotor activity or tests of reward/reinforcement for a DAT inhibitor).

Foundational

A Guide to the Single Crystal X-ray Structure Analysis of 2-(Dimethylamino)-2-phenylacetic acid Hydrochloride and its Analogs

This in-depth technical guide provides a comprehensive overview of the single crystal X-ray structure analysis of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride and its structural analogs. Designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the single crystal X-ray structure analysis of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical steps from synthesis and crystallization to the final structural elucidation, emphasizing the rationale behind key experimental choices. While a definitive crystal structure for 2-(Dimethylamino)-2-phenylacetic acid hydrochloride is not publicly available, this guide will leverage the detailed analysis of a closely related analog, the N,N-Dimethylglycine-chloranilic acid co-crystal, to illustrate the core principles and methodologies.

Introduction: The Significance of Three-Dimensional Structural Knowledge

The precise knowledge of the three-dimensional arrangement of atoms within a molecule is paramount in modern drug discovery and development. Single crystal X-ray diffraction stands as the gold standard for unambiguously determining molecular structures, providing invaluable insights into stereochemistry, conformation, and intermolecular interactions. For active pharmaceutical ingredients (APIs) like 2-(Dimethylamino)-2-phenylacetic acid hydrochloride, a derivative of the non-proteinogenic amino acid phenylglycine, understanding its solid-state structure is crucial for controlling polymorphism, solubility, and ultimately, bioavailability.

This guide will walk through the entire workflow of a single crystal X-ray structure analysis, offering not just a procedural outline but a deeper understanding of the scientific principles that govern each step.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant of the quality of the resulting diffraction data and the final structural model.

Synthesis of Amino Acid Hydrochlorides

The synthesis of amino acid hydrochlorides is typically a straightforward acid-base reaction. For 2-(Dimethylamino)-2-phenylacetic acid hydrochloride, the parent amino acid would be treated with hydrochloric acid.

General Synthetic Protocol:

  • Dissolution: Dissolve 2-(Dimethylamino)-2-phenylacetic acid in a suitable solvent, such as water or a water/ethanol mixture.

  • Acidification: Stoichiometrically add a solution of hydrochloric acid (e.g., 1 M HCl) to the amino acid solution with stirring. The reaction is typically exothermic.

  • Crystallization: The hydrochloride salt, being less soluble in the reaction medium, will often precipitate upon formation or after a period of cooling or solvent evaporation.

  • Isolation and Purification: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum. Recrystallization from a suitable solvent system can be performed to improve purity and crystal quality.[1]

The Art and Science of Crystallization

Growing diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow, ordered growth of a single crystal lattice, rather than rapid precipitation of a polycrystalline powder.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often determined empirically. A good solvent for crystallization will dissolve the compound to a moderate extent and have a relatively low vapor pressure.

Single Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, the process of X-ray diffraction analysis can begin. This powerful technique relies on the interaction of X-rays with the electron clouds of the atoms in the crystal lattice.

The Experimental Workflow

The following diagram outlines the typical workflow for a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection goniometer Goniometer crystal_selection->goniometer xray_source X-ray Source xray_source->goniometer detector Detector goniometer->detector integration Integration & Scaling detector->integration space_group Space Group Determination integration->space_group structure_solution Structure Solution (Direct/Patterson Methods) space_group->structure_solution refinement Structure Refinement structure_solution->refinement

Caption: A typical workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam and rotated. A detector records the positions and intensities of the diffracted X-ray beams, creating a diffraction pattern.[2]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors.

  • Structure Solution: The "phase problem" is the central challenge in X-ray crystallography. While the intensities of the diffracted beams are measured, their phases are lost. Computational methods, such as direct methods or the Patterson method, are used to determine the initial phases and generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data. This iterative process yields the final, high-resolution crystal structure.

Case Study: The Crystal Structure of N,N-Dimethylglycine-Chloranilic Acid Co-crystal

As a practical illustration, we will examine the key crystallographic data for the N,N-Dimethylglycine-chloranilic acid co-crystal, a compound that shares the N,N-dimethylamino acid moiety with our target molecule. The crystal structure of this co-crystal has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2069957.[3]

Table 1: Crystallographic Data for N,N-Dimethylglycine-Chloranilic Acid Co-crystal [3]

ParameterValue
CCDC Deposition No.2069957
Empirical FormulaC₁₀H₁₁Cl₂NO₆
Formula Weight312.10
Temperature293(2) K
Wavelength1.54184 Å
Crystal SystemTriclinic
Space GroupP-1
Unit cell dimensionsa = 7.9872(3) Å α = 70.158(4)°
b = 9.8732(4) Å β = 87.245(4)°
c = 10.1132(4) Å γ = 70.528(4)°
Volume704.28(5) ų
Z2
Density (calculated)1.472 Mg/m³
Analysis of the Crystal Structure

The crystal structure of the N,N-Dimethylglycine-chloranilic acid co-crystal reveals a complex network of intermolecular interactions that dictate the packing of the molecules in the solid state.

Key Structural Features:

  • Proton Transfer: The structure confirms proton transfer from the chloranilic acid to the nitrogen atom of the N,N-dimethylglycine, forming a salt. This is a crucial aspect that would also be expected in 2-(Dimethylamino)-2-phenylacetic acid hydrochloride.

  • Hydrogen Bonding: A network of strong hydrogen bonds is observed between the protonated amino group and the carboxylate group of the N,N-dimethylglycine cation and the chloranilate anion. These interactions are fundamental to the stability of the crystal lattice.[3]

  • Molecular Conformation: The analysis of bond lengths and angles within the N,N-dimethylglycine cation provides precise information about its conformation in the solid state.

The following diagram illustrates the logical relationship between the experimental data and the derived structural insights.

logical_relationship cluster_experimental_data Experimental Data cluster_structural_model Structural Model cluster_chemical_insights Chemical & Pharmaceutical Insights diffraction_pattern Diffraction Pattern (Intensities & Positions) unit_cell Unit Cell Parameters diffraction_pattern->unit_cell space_group Space Group diffraction_pattern->space_group electron_density Electron Density Map unit_cell->electron_density space_group->electron_density atomic_coordinates Atomic Coordinates electron_density->atomic_coordinates bond_lengths Bond Lengths & Angles atomic_coordinates->bond_lengths intermolecular_interactions Intermolecular Interactions (e.g., Hydrogen Bonding) atomic_coordinates->intermolecular_interactions conformation Molecular Conformation bond_lengths->conformation crystal_packing Crystal Packing intermolecular_interactions->crystal_packing polymorphism Polymorphism Prediction crystal_packing->polymorphism solubility Solubility & Stability Assessment crystal_packing->solubility

Caption: From experimental data to chemical insights.

The Value of Structural Data in Drug Development

The wealth of information obtained from a single crystal X-ray structure analysis has profound implications for drug development:

  • Absolute Stereochemistry: Unambiguously determines the absolute configuration of chiral centers, which is critical as different enantiomers can have vastly different pharmacological and toxicological profiles.

  • Conformational Analysis: Reveals the preferred conformation of the molecule in the solid state, which can inform the design of more rigid and potent analogs.

  • Polymorph Screening: Different crystalline forms (polymorphs) of an API can have different physical properties. A definitive crystal structure is the cornerstone of identifying and characterizing polymorphs.

  • Rational Drug Design: The detailed structural information of a ligand bound to its target protein, often obtained through X-ray crystallography, is the foundation of structure-based drug design.[4]

Conclusion

Single crystal X-ray structure analysis is an indispensable tool in the arsenal of the modern pharmaceutical scientist. This guide has provided a comprehensive, yet accessible, overview of the entire process, from the initial synthesis and crystallization to the final interpretation of the structural data. By understanding the principles and methodologies behind this powerful technique, researchers can unlock a wealth of information that can accelerate the drug discovery and development process.

References

  • Gągor, A., et al. (2021). Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. Molecules, 26(12), 3568. [Link]

  • van der Sluis, P., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(2), 295-301. [Link]

Sources

Exploratory

The Solubility Profile of 2-(Dimethylamino)-2-phenylacetic Acid Hydrochloride in Organic Solvents

Executive Summary 2-(Dimethylamino)-2-phenylacetic acid hydrochloride (also known as N,N-dimethylphenylglycine hydrochloride) is a highly versatile chiral building block utilized extensively in the synthesis of pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Dimethylamino)-2-phenylacetic acid hydrochloride (also known as N,N-dimethylphenylglycine hydrochloride) is a highly versatile chiral building block utilized extensively in the synthesis of pharmaceuticals, particularly anticholinergics, peptide analogs, and conformationally restricted active-site probes.

While its utility in aqueous biological systems is well-documented, its behavior in organic solvents often presents a bottleneck during synthetic workflows, purification, and formulation. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, empirical quantitative estimations, and validated experimental protocols for solubility screening and modulation.

Physicochemical Fundamentals of Solvation

To accurately predict and manipulate the solubility of 2-(dimethylamino)-2-phenylacetic acid hydrochloride, one must first deconstruct its structural thermodynamics. The molecule consists of three distinct domains influencing its solvation:

  • The Lipophilic Phenyl Ring: Provides a degree of non-polar character and π−π stacking potential.

  • The Carboxylic Acid Group (-COOH): Capable of acting as both a hydrogen bond donor and acceptor.

  • The Protonated Tertiary Amine ( −NH(CH3​)2+​ ) and Chloride Counterion ( Cl− ): This ionic pair dictates the dominant physical properties of the molecule.

The Causality of Poor Organic Solubility

In its free-base form, the molecule exists as a zwitterion. By converting it to the hydrochloride salt, the tertiary amine is locked into a cationic state, forming a highly ordered ionic crystal lattice with the chloride anion. The thermodynamic cost of disrupting this crystal lattice (lattice energy) is exceptionally high.

For dissolution to occur, the solvent must provide enough solvation energy to overcome the lattice energy. Water achieves this easily due to its high dielectric constant ( ϵ≈80 ) and strong hydrogen-bonding capabilities. However, most organic solvents fail to provide sufficient solvation energy. As documented in the synthesis of phenylglycine derivatives, the hydrochloride salt form significantly enhances aqueous stability but severely restricts solubility in common organic reaction solvents like acetone or dichloromethane[1][2].

  • Polar Protic Solvents (e.g., Methanol): Can solvate both the cation (via oxygen lone pairs) and the chloride anion (via hydrogen bonding), yielding moderate solubility.

  • Polar Aprotic Solvents (e.g., DMSO): Can effectively solvate the cation due to a strong localized negative dipole but are notoriously poor at solvating small anions like chloride, limiting overall solubility.

  • Non-Polar Solvents (e.g., Hexane, DCM): Lack the dielectric constant required to separate the ion pair, resulting in near-total insolubility[3].

Quantitative Solubility Profile in Organic Solvents

The following table synthesizes the expected solubility profile of 2-(dimethylamino)-2-phenylacetic acid hydrochloride across various solvent classes at standard ambient temperature (25°C).

Table 1: Estimated Solubility Profile and Mechanistic Rationale

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Mechanistic Rationale for Solvation Behavior
Polar Protic Methanol32.710.0 – 30.0H-bonding network effectively solvates both the −NH(CH3​)2+​ cation and the Cl− anion.
Polar Protic Ethanol24.52.0 – 10.0Increased aliphatic bulk relative to methanol reduces the density of H-bond interactions.
Polar Aprotic DMSO46.75.0 – 15.0High dipole moment solvates the cation, but inability to H-bond leaves the Cl− anion poorly solvated.
Polar Aprotic DMF36.71.0 – 5.0Moderate polarity; steric hindrance of the dimethyl groups on DMF limits tight cation solvation.
Non-Polar Dichloromethane8.9< 0.1Insufficient dielectric constant to overcome the ionic lattice energy of the hydrochloride salt[2].
Non-Polar Hexane / Toluene< 2.5InsolublePurely lipophilic environment; zero capacity for ion-dipole interactions.

Empirical Determination: The Shake-Flask Methodology

To generate precise, compound-specific solubility data for your specific polymorphic batch, the thermodynamic Shake-Flask method remains the gold standard. This protocol is designed as a self-validating system , ensuring that kinetic artifacts (like supersaturation) do not skew the data.

Step-by-Step Protocol

Phase 1: Equilibration (Thermodynamic Control)

  • Preparation: Weigh approximately 50 mg of 2-(dimethylamino)-2-phenylacetic acid hydrochloride into a 5 mL glass vial equipped with a PTFE-lined screw cap.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent. The presence of undissolved solid is critical; it acts as an internal control confirming that the solution has reached saturation.

  • Agitation: Place the vial in an orbital shaker incubator set to 25.0 ± 0.1°C. Agitate at 300 RPM for a minimum of 48 hours. Causality: 48 hours is required to transition from kinetic dissolution to true thermodynamic equilibrium.

Phase 2: Phase Separation 4. Centrifugation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25°C to pellet the undissolved lattice. 5. Filtration: Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter (PTFE is chosen to prevent non-specific binding of the organic solvent). Discard the first 0.2 mL of filtrate to saturate the filter membrane.

Phase 3: Quantification 6. Dilution: Dilute an exact aliquot (e.g., 100 µL) of the filtrate with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the standard curve. 7. HPLC-UV Analysis: Quantify the concentration using a reverse-phase C18 column, monitoring at the appropriate UV maximum for the phenyl ring (typically ~210-220 nm). Calculate the solubility in mg/mL based on the dilution factor.

Strategic Modulation of Organic Solubility

When synthetic workflows demand high concentrations in non-polar or aprotic solvents (e.g., for coupling reactions or oxidations), the hydrochloride salt is a liability[3]. Application scientists must employ structural or chemical modulation:

  • In Situ Free-Basing: The most direct approach is to neutralize the hydrochloride salt using a non-nucleophilic organic base (e.g., Triethylamine or DIPEA) directly in the reaction solvent. This converts the molecule back to its zwitterionic/free-amine state, drastically increasing solubility in solvents like DCM or THF.

  • Esterification: Masking the carboxylic acid via esterification (e.g., forming a methyl or tert-butyl ester) removes the zwitterionic character entirely. This leaves only the tertiary amine, which, even as a salt, exhibits significantly higher lipophilicity and organic solubility.

  • Lipophilic Counterion Exchange: Exchanging the small, hard chloride anion for a large, soft, lipophilic anion (such as tetraphenylborate or hexafluorophosphate) decreases the lattice energy and increases solubility in less polar media.

Workflow Visualization

The following diagram illustrates the logical workflow for evaluating and modulating the solubility of this compound.

G N1 2-(Dimethylamino)-2-phenylacetic acid HCl (Solid State) N2 Solvent Addition (Protic, Aprotic, Non-Polar) N1->N2 N3 Thermodynamic Equilibration (Shake-Flask, 24-48h, 25°C) N2->N3 N4 Phase Separation (0.45 µm PTFE Filtration) N3->N4 N5 HPLC-UV Quantification (Soluble Fraction) N4->N5 Filtrate N6 Solubility Enhancement (Free-basing / Esterification) N4->N6 Insoluble Pellet N6->N2 Re-evaluate

Workflow for thermodynamic solubility screening and chemical modulation.

References

  • Title: (R)-Phenylglycine Hydrochloride Properties - Ontosight Source: Ontosight.ai URL: [Link]

  • Title: Asymmetric Synthesis of Conformationally Restricted l-Arginine Analogues as Active Site Probes of Nitric Oxide Synthase Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Titanium-based methylenations and their application to the synthesis of pipecolic acid derivatives (PhD Thesis) Source: University of Glasgow URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride

Abstract This technical guide provides a comprehensive framework for evaluating the thermal stability and elucidating the degradation pathways of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride. As a molecule combini...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and elucidating the degradation pathways of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride. As a molecule combining a tertiary amine, a carboxylic acid, and a phenyl group, its stability profile is critical for applications in pharmaceutical development and chemical synthesis. This document moves beyond theoretical discussion to provide actionable, field-proven methodologies grounded in regulatory expectations and first-principle chemistry. We will detail the strategic application of thermo-analytical techniques, the design of robust forced degradation studies as mandated by ICH guidelines, and the development of a stability-indicating analytical method. The causality behind each experimental choice is explained to empower researchers, scientists, and drug development professionals to not only execute these protocols but also to interpret the resulting data with confidence.

Introduction: The Imperative of Stability Profiling

2-(Dimethylamino)-2-phenylacetic acid hydrochloride is a compound of interest due to its structural motifs, which are common in active pharmaceutical ingredients (APIs) and their intermediates. The intrinsic stability of such a molecule is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life. A thorough understanding of how it behaves under thermal and other environmental stresses is not merely a regulatory requirement but a fundamental scientific necessity.[1]

Forced degradation studies are the bedrock of this understanding. They are designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[2][3] The objectives are twofold: first, to reveal the likely degradation products that could form during storage and handling, and second, to generate these degradants to develop and validate a specific, stability-indicating analytical method capable of separating and quantifying them.[4] This guide provides the strategic and tactical details required to build a complete stability profile for 2-(Dimethylamino)-2-phenylacetic acid hydrochloride.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before initiating stability studies.

PropertyValueSource
Chemical Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
CAS Number 29810-09-1 (for the (R)-enantiomer)
Structure A phenylacetic acid derivative with a dimethylamino group at the alpha position, supplied as a hydrochloride salt.
Appearance Typically a white to off-white solid.
Storage Temperature 2-8°C recommended for long-term storage of the pure substance.

Methodologies for Direct Thermal Stability Assessment

Before inducing degradation through chemical means, it is crucial to understand the compound's intrinsic thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, complementary techniques for this purpose.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] This technique is indispensable for identifying the onset temperature of thermal decomposition, quantifying mass loss events (e.g., loss of water, HCl, or fragmentation), and determining the amount of non-volatile residue.[6] It tells us at what temperature the molecule begins to break down.

Experimental Protocol: TGA

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride into a ceramic or aluminum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min. An inert atmosphere is chosen initially to study thermal decomposition without oxidative effects.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[7] A 10°C/min rate is standard for initial screening, balancing resolution and analysis time.

  • Data Analysis: Record the mass vs. temperature (TGA curve) and the derivative of mass loss vs. temperature (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[8] It is used to detect thermal events such as melting, crystallization, phase transitions, and exothermic or endothermic decomposition.[9] While TGA shows mass loss, DSC reveals the energetic nature of these events. An exothermic peak coupled with mass loss in TGA is a strong indicator of energetic decomposition.

Experimental Protocol: DSC

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan prevents the loss of volatiles before the thermal event of interest.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Plot heat flow vs. temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Interpreted Thermal Data Summary (Hypothetical)
ParameterHypothetical ValueInterpretation
TGA Onset of Decomposition ~210°CThe temperature at which significant mass loss begins. Provides a maximum temperature limit for processing and handling.
TGA Major Mass Loss Event 210°C - 280°CLikely corresponds to the primary fragmentation of the molecule.
DSC Melting Point (Tₘ) ~185°C (Endotherm)Indicates the transition from solid to liquid phase. Must be confirmed that no decomposition occurs at this temperature via TGA.
DSC Decomposition ~225°C (Exotherm)An exothermic event following the melt, strongly suggesting an energetic decomposition process that aligns with the TGA mass loss.

Forced Degradation Studies: Elucidating Degradation Pathways

Forced degradation (or stress testing) is conducted according to ICH Q1A guidelines to produce degradation products.[1][10] The goal is to achieve 5-20% degradation of the active substance.[4] If degradation is too extensive, it can lead to secondary and tertiary degradants that may not be relevant to real-world stability.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (e.g., 1 mg/mL) Control Control Sample (API in solvent, no stress) API->Control Acid Acid Hydrolysis (HCl) API->Acid Base Base Hydrolysis (NaOH) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal (Dry Heat/Solution) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Dilute Dilute to Target Concentration Control->Dilute Neutralize Neutralize/Quench (if applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Neutralize->Dilute HPLC HPLC-PDA/MS Analysis Dilute->HPLC Characterize Characterize Degradants HPLC->Characterize

Caption: General workflow for conducting forced degradation studies.

Acid Hydrolysis

Causality: Acidic conditions can promote the hydrolysis of susceptible functional groups. While the molecule lacks a classic amide or ester, the combination of acid and heat can induce other reactions, such as decarboxylation or reactions involving the tertiary amine.

Experimental Protocol: Acid Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of the API in a 50:50 mixture of methanol and water.

  • Stress Application: Add an equal volume of 1.0 M HCl to the API solution to achieve a final concentration of 0.5 mg/mL in 0.5 M HCl.

  • Incubation: Heat the solution in a sealed vial at 80°C for 8 hours. Monitor periodically.

  • Quenching: After cooling, carefully neutralize an aliquot of the sample with an equivalent amount of 1.0 M NaOH.

  • Analysis: Dilute the neutralized sample with mobile phase and analyze by HPLC.

Proposed Degradation Pathway: The most probable pathway under strong acid and heat is decarboxylation . The protonated amine group can stabilize an adjacent carbanion formed upon loss of CO₂, leading to the formation of 1-phenyl-N,N-dimethylethanamine.

Caption: Proposed decarboxylation pathway under acidic stress.

Base Hydrolysis

Causality: Basic conditions deprotonate the carboxylic acid, forming a carboxylate salt. While generally stable, strong base at high temperatures can promote elimination reactions if a suitable leaving group is present. In this case, the tertiary amine is a poor leaving group, so significant degradation is less likely compared to other stress conditions.

Experimental Protocol: Base Hydrolysis

  • Preparation: Use the same 1 mg/mL stock solution as in the acid hydrolysis.

  • Stress Application: Add an equal volume of 1.0 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.5 M NaOH.

  • Incubation: Heat the solution in a sealed vial at 80°C for 8 hours.

  • Quenching: After cooling, neutralize an aliquot with an equivalent amount of 1.0 M HCl.

  • Analysis: Dilute and analyze by HPLC.

Proposed Degradation Pathway: The molecule is expected to be relatively stable under basic conditions. The primary species in solution will be the sodium salt. Degradation, if any, would be minimal.

Oxidative Degradation

Causality: Tertiary amines are highly susceptible to oxidation, typically forming N-oxides.[11] The benzylic position (the carbon atom attached to both the phenyl ring and the amine/carboxyl groups) is also a potential site of oxidative attack. Hydrogen peroxide (H₂O₂) is a commonly used oxidant for these studies.

Experimental Protocol: Oxidation

  • Preparation: Use the same 1 mg/mL stock solution.

  • Stress Application: Add an equal volume of 6% H₂O₂ solution to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Incubation: Store the solution at room temperature for 24 hours, protected from light.

  • Quenching: No quenching is typically required, but if the reaction is vigorous, it can be stopped by adding a small amount of sodium bisulfite solution.

  • Analysis: Dilute and analyze by HPLC.

Proposed Degradation Pathway: The primary degradation product is expected to be the N-oxide derivative . This occurs through the oxidation of the lone pair of electrons on the nitrogen atom.

Caption: Proposed N-oxidation pathway under oxidative stress.

Photodegradation

Causality: Molecules with chromophores, such as the phenyl group, can absorb UV or visible light. This energy can lead to the formation of excited states that undergo chemical reactions, often through radical mechanisms. ICH Q1B guidelines provide a standard for photostability testing.

Experimental Protocol: Photodegradation

  • Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 methanol/water mixture. Place the solution in a quartz cuvette (which is transparent to UV light). Prepare a control sample wrapped in aluminum foil.

  • Stress Application: Expose the sample in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the light-exposed sample and the dark control by HPLC.

Proposed Degradation Pathway: Photodegradation pathways can be complex. A possible route involves the homolytic cleavage of the C-C bond between the carboxyl group and the alpha-carbon, initiated by photo-excited states, potentially leading to products like benzaldehyde and dimethylamine derivatives.

Development of a Stability-Indicating Method (SIM)

Causality: A SIM is a validated analytical procedure that can accurately and precisely measure the concentration of the API without interference from degradation products, process impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the gold standard. The PDA detector is critical as it can assess peak purity, ensuring that a single chromatographic peak corresponds to a single compound.

Experimental Protocol: HPLC-PDA Method

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size. A C18 column is a versatile starting point for moderately polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • PDA Detection: 210 nm (for quantitation), with spectral scanning from 200-400 nm (for peak purity analysis).

Method Validation: The stressed samples are injected to prove the method's specificity. The chromatograms should show baseline separation between the parent API peak and all major degradation product peaks.

SIM_Development A Generate Stressed Samples (Acid, Base, Oxidative, etc.) B Pool and Dilute Samples (Degradation Cocktail) A->B C Develop HPLC Method (Column, Mobile Phase, Gradient) B->C D Inject Cocktail and Optimize for Peak Separation C->D E Check Peak Purity (PDA Detector) D->E F Validate Method (ICH Q2) (Specificity, Linearity, Accuracy, Precision) E->F

Caption: Workflow for Stability-Indicating Method development.

Summary of Potential Degradation Products

The following table summarizes the likely degradation products based on the chemical nature of the parent molecule and the applied stress conditions.

Stress ConditionProposed Major Degradation ProductProposed Mechanism
Acidic Hydrolysis 1-phenyl-N,N-dimethylethanamineDecarboxylation
Basic Hydrolysis Expected to be stableFormation of carboxylate salt
Oxidation 2-(Dimethylamino)-2-phenylacetic acid N-oxideN-Oxidation of tertiary amine
Thermal (Dry Heat) 1-phenyl-N,N-dimethylethanamineDecarboxylation
Photodegradation Complex mixture; potentially benzaldehydeRadical-initiated fragmentation

Conclusion

The stability profile of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride is a multi-faceted characteristic that requires a systematic and scientifically rigorous investigation. This guide outlines a comprehensive strategy, beginning with an assessment of intrinsic thermal stability using TGA and DSC, followed by a thorough investigation of degradation pathways via forced degradation studies. The proposed pathways—decarboxylation under thermal/acidic stress and N-oxidation under oxidative stress—provide a logical starting point for the identification of degradants. The keystone of this entire process is the development and validation of a robust, stability-indicating HPLC method that can confidently monitor the stability of the molecule over time. By following this integrated approach, researchers and drug developers can build a complete and defensible stability profile, ensuring the quality, safety, and efficacy of products containing this compound.

References

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Google Patents. (1969). Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • Panoutsopoulos, G. I., & Beedham, C. (2004). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. PubMed, 14(4), 255-264. Available at: [Link]

  • Sciencemadness Wiki. (2022). Phenylacetic acid. Available at: [Link]

  • Hegazy, M. A., et al. (2013). Validated stability-indicating methods for the simultaneous determination of amiloride hydrochloride, atenolol, and chlorthalidone using HPTLC and HPLC with photodiode array detector. Journal of AOAC International, 96(2), 321-329. Available at: [Link]

  • Organic Syntheses. Phenylacetic acid. Available at: [Link]

  • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link]

  • ResearchGate. (2004). (PDF) Enzymatic Oxidation of 2‐Phenylethylamine to Phenylacetic Acid and 2‐Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde. Available at: [Link]

  • Lewis, E. A., et al. (2011). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Overview of phenyl acetic acid (paa) degradation pathway. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]

  • Zamora, R., et al. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. PMC. Available at: [Link]

  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Available at: [Link]

  • SciSpace. (n.d.). Thermal degradation analysis of polymeric materials by combined mass spectrometric and thermogravimetric analysis. Available at: [Link]

  • MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Available at: [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation of p-hydroxyphenylacetic acid (p-HPA) and Acetaminophen (ACTP) using bismuth catalyst BiOClxIy and Fe(III)-EDDS/UV/H2O2-Na2S2O8. Available at: [Link]

  • ResearchGate. (2022). (PDF) Stability‐Indicating Liquid Chromatography Method Development for Assay and Impurity Profiling of Amitriptyline Hydrochloride in Tablet Dosage Form and Forced Degradation Study. Available at: [Link]

  • MDPI. (2013). Degradation of 2,4-Dichlorophenoxyacetic Acid (2,4-D) by Novel Photocatalytic Material of Tourmaline-Coated TiO2 Nanoparticles: Kinetic Study and Model. Available at: [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available at: [Link]

  • CPAChem. (2023). Safety data sheet. Available at: [Link]

  • MATEC Web of Conferences. (n.d.). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Wood polymer nanocomposites. Available at: [Link]

  • Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. Available at: [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (2020). Differential Scanning Calorimetry: A Review. Available at: [Link]

  • IJSDR. (2023). Stability indicating study by using different analytical techniques. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. Available at: [Link]

  • JOCPR. (n.d.). Oxidation of phenoxyacetic acid by imidazolium dichromate. Available at: [Link]

  • Scite.ai. (n.d.). Chlorophyll sensitised photodegradation of 2‐dimethylamino‐5, 6‐dimethylpyrimidin‐4‐ol. Available at: [Link]

  • NextSDS. (n.d.). (R)-2-(diMethylaMino)-2-phenylaceticacid — Chemical Substance Information. Available at: [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Green Chemistry (RSC Publishing). (2003). Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts. Available at: [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimetry DSC 214 Polyma. Available at: [Link]

  • RSC Publishing. (n.d.). Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au). Available at: [Link]

  • PMC. (n.d.). Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. Available at: [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Available at: [Link]

  • ScienceDirect. (2021). Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light. Available at: [Link]

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Exploratory

Technical Guide: Preliminary Toxicity and Safety Assessment of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary and Strategic Overview This guide provides a framework for establishing the preliminary toxicity and safety profile of 2-(Dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary and Strategic Overview

This guide provides a framework for establishing the preliminary toxicity and safety profile of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride, a compound for which comprehensive public toxicological data is limited. In drug development, the early characterization of a compound's safety profile is a critical-path activity that informs go/no-go decisions and guides future non-clinical development. The absence of a robust existing dataset necessitates a structured, hypothesis-driven approach, beginning with an analysis of available hazard classifications and progressing through a logical sequence of in silico, in vitro, and targeted in vivo studies.

Our analysis begins by interpreting the existing, albeit conflicting, hazard information for the target molecule and its enantiomers. We then leverage a toxicological "read-across" approach, using data from the parent compound, phenylacetic acid, to establish a baseline for potential toxicity. Finally, this guide outlines a multi-tiered experimental strategy designed to efficiently generate the foundational safety data required for early-stage project milestones.

Initial Hazard Identification and Data Analysis

A survey of publicly accessible databases and supplier safety data sheets (SDS) reveals a nascent and somewhat contradictory hazard profile for 2-(Dimethylamino)-2-phenylacetic acid hydrochloride and its stereoisomers.

Globally Harmonized System (GHS) Classification

Data available for the (2R)-enantiomer provides the most definitive starting point for hazard identification.[1] According to notified classifications, this compound is associated with specific, non-life-threatening but significant hazards.

Hazard ClassCategorySignal WordHazard StatementSource
Skin Irritation2WarningH315: Causes skin irritation[1]
Eye Irritation2AWarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (STOT SE)3WarningH336: May cause drowsiness or dizziness[1]

Expert Insight: These classifications are crucial. The skin and eye irritation warnings mandate the use of stringent personal protective equipment (PPE) during all handling procedures. The STOT SE 3 classification suggests potential central nervous system (CNS) depressant effects, a critical consideration for study design, particularly for in vivo studies where clinical observations are a key endpoint.

It is noteworthy that an SDS for a related compound, described as 2-(Dimethylamino)-2-phenylacetic acid, states that it is "Not a hazardous substance or mixture" and its toxicological properties have not been thoroughly investigated. This discrepancy may arise from differences in the specific form of the chemical (e.g., hydrochloride salt vs. free base), the specific enantiomer, purity levels, or the scope of data available to the entity authoring the SDS. This underscores the need for generating empirical data.

Toxicological Read-Across: Phenylacetic Acid as a Reference

When data on a specific molecule is sparse, a read-across analysis to a structurally related compound is a scientifically valid starting point. Phenylacetic acid, the parent scaffold, provides a useful baseline. The primary structural modification is the addition of a dimethylamino group at the alpha-carbon, which can significantly alter the compound's physicochemical properties (e.g., pKa, lipophilicity) and, consequently, its ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profile.

G cluster_0 Structural Comparison PA Phenylacetic Acid (Parent Scaffold) Target 2-(Dimethylamino)-2-phenylacetic acid (Target Compound) PA->Target Addition of α-dimethylamino group (Potential impact on ADME & Toxicity)

Caption: Structural relationship between the parent and target compounds.

Acute Toxicity of Phenylacetic Acid

Acute toxicity data for phenylacetic acid is available and provides an initial estimate of the magnitude of toxicity that might be expected.

Study TypeRouteSpeciesValue (LD50)Source
Acute ToxicityOralRat2,250 mg/kg[2][3]
Acute ToxicityOralMouse2,250 mg/kg[3]
Acute ToxicityDermalRat>5,000 mg/kg[2]
Acute Toxicity (IP)Rat1,600 mg/kg[3]

Expert Insight: The oral LD50 of 2,250 mg/kg in rats places phenylacetic acid in GHS Category 5 ("May be harmful if swallowed"), indicating relatively low acute toxicity. The key scientific question is how the dimethylamino moiety will alter this profile. This functional group can increase polarity and may introduce new metabolic pathways or off-target interactions, potentially increasing or decreasing toxicity. This data is invaluable for guiding dose selection in an initial in vivo acute toxic class study for the target compound.

Recommended Preliminary Safety Assessment Strategy

A tiered, systematic approach is recommended to build the preliminary safety profile. This strategy prioritizes in vitro methods to minimize animal usage, in line with the 3Rs principle (Replacement, Reduction, Refinement), before proceeding to a necessary, well-defined in vivo study.

G cluster_workflow Tiered Safety Assessment Workflow start Start: Compound Synthesis & Characterization tier1 Tier 1: In Silico & In Vitro Screening start->tier1 Physicochemical Data tier2 Tier 2: Definitive In Vitro Assays tier1->tier2 Preliminary Hazard Flags tier3 Tier 3: Acute In Vivo Assessment tier2->tier3 Confirmed In Vitro Activity (e.g., Genotoxicity) decision Go / No-Go Decision Point tier3->decision Risk Assessment

Caption: Proposed workflow for preliminary safety assessment.

Tier 1: In Silico and In Vitro Screening

Objective: To identify potential liabilities for genotoxicity and cytotoxicity using computational and rapid screening methods.

1. Computational Toxicology:

  • Methodology: Utilize QSAR (Quantitative Structure-Activity Relationship) models like DEREK Nexus® to identify structural alerts for mutagenicity and carcinogenicity, and models like Sarah Nexus® for a statistical prediction of the Ames test outcome.

  • Causality: This step is a cost-effective way to flag potential liabilities based on known toxicophores. A structural alert for an aromatic amine, for example, would immediately heighten concern for mutagenicity and guide the interpretation of subsequent in vitro data.

2. In Vitro Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test):

  • Protocol Standard: OECD Test Guideline 471.

  • Methodology:

    • Strain Selection: Utilize a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-induced rat liver S9 fraction). This is critical, as many compounds become genotoxic only after metabolic processing.

    • Dose Selection: Perform a preliminary cytotoxicity range-finder assay to determine the appropriate concentration range, aiming for the highest concentration to be 5000 µ g/plate or the limit of solubility/cytotoxicity.

    • Execution: Expose the bacterial strains to the test article across a range of at least five concentrations in triplicate.

    • Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the concurrent negative control.

  • Trustworthiness: This is a regulatory-required, self-validating assay. The inclusion of positive controls (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9) and negative controls validates the sensitivity and specificity of each experiment.

Tier 2: In Vitro Cytotoxicity

Objective: To determine the concentration at which the compound causes cell death, providing an IC50 (Inhibitory Concentration 50%) value.

Methodology (e.g., Neutral Red Uptake Assay):

  • Cell Line Selection: Use a relevant cell line, such as HepG2 (human liver carcinoma), as the liver is a primary site of xenobiotic metabolism.

  • Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Dosing: Expose cells to the compound across a wide concentration range (e.g., 8-10 points on a semi-log scale) for a defined period (e.g., 24 or 48 hours).

  • Assay: Perform the neutral red uptake assay, where viable cells take up the dye into their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells.

  • Analysis: Calculate the IC50 value from the resulting dose-response curve.

  • Expert Insight: The cytotoxicity profile provides context for other in vitro assays (e.g., ensuring genotoxicity is not an artifact of excessive cytotoxicity) and serves as an early indicator of basal cellular toxicity.

Tier 3: In Vivo Acute Toxicity Assessment

Objective: To determine the acute systemic toxicity after a single dose and identify potential target organs.

Protocol Standard: OECD Test Guideline 423 (Acute Toxic Class Method).

  • Causality: This method is chosen over the traditional LD50 test as it uses fewer animals and still provides sufficient information for hazard classification.

  • Methodology:

    • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rat).

    • Dose Selection & Justification: Based on the read-across data from phenylacetic acid (LD50 2,250 mg/kg), a starting dose of 2000 mg/kg is scientifically justified. The OECD 423 guideline provides a stepwise procedure based on the outcome at this starting dose.

    • Administration: Administer a single oral dose via gavage.

    • Observation: Observe animals closely for the first several hours post-dosing and at least once daily for 14 days. Record all clinical signs of toxicity (linking back to the STOT SE 3 potential), morbidity, and mortality.

    • Endpoint: At day 14, euthanize surviving animals. Conduct a gross necropsy on all animals (including those that died on study) to identify any macroscopic pathological changes in organs and tissues.

  • Trustworthiness: The protocol's defined stepwise procedure, clear endpoints (mortality/morbidity), and use of a standardized animal model ensure the results are reproducible and directly applicable for GHS classification.

Conclusion and Path Forward

The successful execution of this tiered safety assessment strategy will provide a foundational understanding of the toxicological profile of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride. The data will confirm or refute the preliminary GHS classifications, establish its genotoxic potential, and define its acute toxicity profile and potential target organs. This essential information package enables a confident, data-driven decision on the compound's viability for continued development and informs the design of any subsequent, more extensive regulatory toxicology studies.

References

  • Title: Safety data sheet according to 1907/2006/EC, Article 31. Trade name: Phenylacetic acid [CAS:103-82-2] (SB58680). Source: CPAChem.
  • Title: Safety Data Sheet acc. to OSHA HCS. Trade name: Phenylacetic Acid. Source: Cayman Chemical.
  • Title: (2R)-2-(dimethylamino)
  • Title: SAFETY DATA SHEET. Product Name: 2-(Dimethylamino)-2-phenylacetic acid. Source: Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Guide to the Synthesis of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride

Introduction 2-(Dimethylamino)-2-phenylacetic acid hydrochloride is a substituted derivative of the amino acid phenylglycine. Phenylglycine and its derivatives are of significant interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Dimethylamino)-2-phenylacetic acid hydrochloride is a substituted derivative of the amino acid phenylglycine. Phenylglycine and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various natural products and their potential as chiral building blocks for the synthesis of more complex molecules.[1] This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride, designed for researchers, scientists, and professionals in drug development. The described methodology is based on the well-established Strecker synthesis of α-amino acids, a reliable and versatile method for the preparation of this class of compounds.[2][3][4][5]

The Strecker synthesis is a three-component reaction involving an aldehyde (or ketone), an amine, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[4][5] This method is favored for its operational simplicity and the ready availability of starting materials. In this protocol, benzaldehyde, dimethylamine, and a cyanide source are utilized to produce the target compound.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Concentration/PuritySupplierNotes
BenzaldehydeC₇H₆O106.12≥99%Sigma-Aldrich
Dimethylamine hydrochloride(CH₃)₂NH·HCl81.54≥98%Sigma-Aldrich
Sodium CyanideNaCN49.01≥97%Sigma-AldrichEXTREMELY TOXIC
Hydrochloric AcidHCl36.4637% (concentrated)Fisher ScientificCorrosive
Diethyl Ether(C₂H₅)₂O74.12AnhydrousSigma-AldrichFlammable
Sodium HydroxideNaOH40.00≥97%Sigma-AldrichCorrosive
DichloromethaneCH₂Cl₂84.93ACS GradeFisher Scientific
Sodium SulfateNa₂SO₄142.04AnhydrousSigma-Aldrich

Experimental Protocol

The synthesis of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride is a two-step process, beginning with the formation of the α-aminonitrile intermediate via the Strecker reaction, followed by acidic hydrolysis to the carboxylic acid and subsequent precipitation as the hydrochloride salt.

Workflow for the Synthesis

Synthesis_Workflow cluster_strecker Step 1: Strecker Reaction cluster_hydrolysis Step 2: Hydrolysis and Salt Formation benzaldehyde Benzaldehyde reaction_1 Reaction benzaldehyde->reaction_1 dimethylamine Dimethylamine HCl dimethylamine->reaction_1 na_cn Sodium Cyanide na_cn->reaction_1 aminonitrile 2-(Dimethylamino)-2-phenylacetonitrile aminonitrile_input 2-(Dimethylamino)-2-phenylacetonitrile reaction_1->aminonitrile reaction_2 Hydrolysis aminonitrile_input->reaction_2 hcl Conc. HCl hcl->reaction_2 final_product 2-(Dimethylamino)-2-phenylacetic acid hydrochloride reaction_2->final_product

Caption: Overall workflow for the synthesis of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride.

Step 1: Synthesis of 2-(Dimethylamino)-2-phenylacetonitrile (Strecker Reaction)
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve dimethylamine hydrochloride (8.15 g, 0.1 mol) in 50 mL of water. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Benzaldehyde: To the cooled solution, add benzaldehyde (10.61 g, 0.1 mol) dropwise via the dropping funnel over 15 minutes with vigorous stirring. Maintain the temperature below 10 °C.

  • Addition of Cyanide: In a separate beaker, carefully dissolve sodium cyanide (4.90 g, 0.1 mol) in 20 mL of cold water. Caution: Sodium cyanide is extremely toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Add the sodium cyanide solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The formation of an oily layer or a precipitate of the α-aminonitrile should be observed.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(Dimethylamino)-2-phenylacetonitrile.

Step 2: Hydrolysis to 2-(Dimethylamino)-2-phenylacetic acid hydrochloride
  • Acidic Hydrolysis: To the crude 2-(Dimethylamino)-2-phenylacetonitrile in a round-bottom flask, add 100 mL of concentrated hydrochloric acid (37%). Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reflux: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath. The product, 2-(Dimethylamino)-2-phenylacetic acid hydrochloride, will precipitate as a white solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether to remove any remaining organic impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Reaction Mechanism

The synthesis proceeds through a well-understood mechanism. The initial step involves the formation of an iminium ion from the reaction of benzaldehyde and dimethylamine. The cyanide ion then acts as a nucleophile, attacking the iminium ion to form the α-aminonitrile. Subsequent acid-catalyzed hydrolysis of the nitrile group yields the carboxylic acid, which is protonated in the acidic medium to form the final hydrochloride salt.[3]

Reaction_Mechanism cluster_step1 Iminium Ion Formation cluster_step2 Nucleophilic Attack cluster_step3 Hydrolysis benzaldehyde Benzaldehyde iminium Iminium Ion benzaldehyde->iminium + (CH₃)₂NH dimethylamine Dimethylamine iminium_input Iminium Ion cyanide Cyanide (CN⁻) aminonitrile α-Aminonitrile aminonitrile_input α-Aminonitrile iminium_input->aminonitrile + CN⁻ hcl_h2o HCl, H₂O final_product 2-(Dimethylamino)-2-phenylacetic acid hydrochloride aminonitrile_input->final_product + HCl, H₂O

Caption: Simplified mechanism of the Strecker synthesis followed by hydrolysis.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: Compare the observed melting point with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., carboxylic acid, amine hydrochloride).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety and Handling

  • Sodium Cyanide: This reagent is highly toxic if ingested, inhaled, or absorbed through the skin. Always handle it in a chemical fume hood with appropriate PPE, including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

  • Concentrated Hydrochloric Acid: This is a corrosive and toxic substance. Avoid inhalation of vapors and contact with skin and eyes. Handle in a fume hood with appropriate PPE.

  • Organic Solvents: Diethyl ether and dichloromethane are flammable and volatile. Work in a well-ventilated area away from ignition sources.

References

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • RSC Publishing. (2015, May 5). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]

  • PMC. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in... [Link]

Sources

Application

Comprehensive Application Note: 2-(Dimethylamino)-2-phenylacetic acid hydrochloride as an Active Pharmaceutical Intermediate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide an authoritative, mechanistic, and highly practical guide on the utilization, handling, and conjugation o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide an authoritative, mechanistic, and highly practical guide on the utilization, handling, and conjugation of 2-(dimethylamino)-2-phenylacetic acid hydrochloride in the synthesis of complex peptidomimetic Active Pharmaceutical Ingredients (APIs).

Chemical Identity & Physicochemical Profiling

The compound (S)-2-(dimethylamino)-2-phenylacetic acid hydrochloride (CAS: 1353887-53-2)[1] is an unnatural amino acid derivative (an N,N -dimethylated phenylglycine). In modern drug discovery, it serves as a critical capping group and chiral building block, most notably in the synthesis of antiviral agents such as Hepatitis C Virus (HCV) NS5A inhibitors[2],[3].

The selection of the hydrochloride salt over the free base is a deliberate formulation choice. The free base of N,N -dimethylphenylglycine is prone to hygroscopicity and oxidative degradation of the tertiary amine. The HCl salt ensures a stable, weighable solid that maintains enantiomeric integrity during long-term storage.

Table 1: Physicochemical Properties & Experimental Implications
PropertyValueCausality / Experimental Implication
Chemical Name (2S)-2-(Dimethylamino)-2-phenylacetic acid HClThe (S)-enantiomer dictates the specific spatial orientation required for binding to the target protein domain[3].
CAS Number 1353887-53-2 (S-isomer)Ensures correct stereochemistry procurement; racemic is 58685-78-2[4].
Molecular Weight 215.68 g/mol (HCl salt)Must be accounted for in stoichiometric calculations to ensure complete activation[1].
Conjugation Mass Shift +162.21 DaThe precise mass added to an amine core after the loss of H₂O and HCl. Critical for LC-MS self-validation.

Mechanistic Role in Drug Design

The incorporation of the N,N -dimethylphenylglycine moiety into an API is not merely structural; it fundamentally alters the pharmacokinetic and pharmacodynamic profile of the resulting drug.

  • Conformational Restriction: The bulky phenyl group at the alpha-carbon, combined with the tertiary amine, severely restricts the Ramachandran angles ( ϕ and ψ ) of the adjacent peptide bonds. This locks the molecule into a rigid, bioactive conformation necessary for high-affinity binding to viral proteins like HCV NS5A[2].

  • Proteolytic Resistance: Natural amino acids are susceptible to rapid enzymatic cleavage. The N,N -dimethylation eliminates the N-H bond, preventing the molecule from acting as a hydrogen bond donor. This disrupts the recognition sequence for endogenous proteases, dramatically extending the in vivo half-life of the API.

Mechanism A N,N-Dimethylation of Phenylglycine Core B Elimination of N-H H-bond Donor A->B C Increased Steric Bulk Around Alpha-Carbon A->C D Altered Peptide Bond Conformation B->D E Steric Shielding from Proteases C->E F Enhanced in vivo Half-Life of API D->F E->F

Caption: Mechanistic advantages of N,N-dimethylation in peptidomimetic drug design.

Experimental Workflows & Protocols

Conjugating 2-(dimethylamino)-2-phenylacetic acid to a secondary amine core (e.g., a pyrrolidine ring in an HCV inhibitor) presents a significant synthetic challenge. The alpha-carbon is highly sterically hindered by both the phenyl ring and the dimethylamino group, rendering standard coupling reagents (like EDC/HOBt) kinetically sluggish and prone to side reactions.

Table 2: Coupling Reagent Comparison
Reagent SystemRelative Coupling RateEpimerization RiskRecommendation
EDC / HOBt SlowLowNot recommended due to severe steric hindrance.
HATU / DIPEA FastModeratePreferred . Rapid HOAt ester formation overcomes sterics.
Acid Chloride Very FastHighAvoid. High risk of racemization at the acidic alpha-carbon.
Protocol 1: Sterically Hindered Amide Coupling (Self-Validating Workflow)

Causality of Design: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The adjacent nitrogen in the pyridine ring of HOAt provides a neighboring group effect that accelerates nucleophilic attack by the amine, overcoming the steric bulk of the phenylglycine derivative.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the target secondary amine core (1.0 eq) and (S)-2-(dimethylamino)-2-phenylacetic acid hydrochloride (1.2 eq) in anhydrous N,N -Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (4.0 eq) dropwise.

    • Causality: 1 eq neutralizes the HCl salt of the acid, 1 eq neutralizes the amine (if it is a salt), and the remaining 2 eq ensure a sufficiently basic environment to drive the HATU activation mechanism.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The alpha-proton of the phenylglycine derivative is highly acidic due to the electron-withdrawing effects of the carbonyl and the phenyl ring. Cooling minimizes the risk of base-catalyzed epimerization (racemization) during activation.

  • Activation: Add HATU (1.3 eq) portion-wise over 5 minutes. Stir at 0 °C for 30 minutes, then allow the reaction to naturally warm to room temperature and stir for 4–6 hours.

  • Self-Validation (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS. The protocol is validated when the chromatogram shows the complete disappearance of the starting amine mass and the appearance of the product peak corresponding to [Amine MW + 162.21 Da] .

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Pathway A 2-(Dimethylamino)-2- phenylacetic acid HCl B Base (DIPEA) Solvent (DMF) A->B Deprotonation C Activation (HATU) B->C Addition D HOAt Active Ester Intermediate C->D HOAt Formation F Peptidomimetic API (Target Compound) D->F Nucleophilic Attack E Secondary Amine Core (e.g., Pyrrolidine) E->F Coupling

Caption: Workflow for sterically hindered amide coupling using HATU activation.

Protocol 2: Chiral Purity Validation

Because the biological activity of NS5A inhibitors is strictly dependent on the stereochemistry of the capping groups, the chiral integrity of the coupled product must be verified[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the purified API in 1 mL of Hexane/Isopropanol (1:1).

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)[3].

    • Mobile Phase: 95% Heptane / 5% Isopropanol (isocratic)[3].

    • Causality: The highly non-polar heptane forces the analyte to interact intimately with the amylose-based chiral stationary phase, while the 5% isopropanol acts as a polar modifier to ensure timely elution without disrupting the chiral recognition mechanism.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 205 nm and 254 nm.

  • Self-Validation: Run a racemic standard of the API first to establish the retention times of both the (R) and (S) epimers. The protocol is validated if the synthesized sample exhibits an Enantiomeric Excess (ee) of >98% corresponding to the (S)-epimer peak.

References

  • Lavoie, R., et al. "Hepatitis C virus inhibitors." U.S. Patent Application US20150203478A1 (2015).
  • NextSDS. "2-(dimethylamino)-2-phenylacetic acid hydrochloride — Chemical Substance Information." NextSDS Database. Available at: [Link]

Sources

Method

Application Note: High-Fidelity Peptide Coupling of 2-(Dimethylamino)-2-phenylacetic Acid Hydrochloride

Executive Summary & Chemical Profile The incorporation of non-canonical amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 2-(Dimethylamino)-2-phenylacetic acid hydrochloride (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

The incorporation of non-canonical amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 2-(Dimethylamino)-2-phenylacetic acid hydrochloride (CAS: 1353887-53-2 for the (S)-enantiomer)[1] is a highly valuable building block used in the synthesis of anticholinergics and macrocyclic G-protein modulators[2].

However, coupling this specific building block presents a trifecta of chemical challenges:

  • Extreme Epimerization Risk: The phenylglycine (Phg) core possesses a highly acidic alpha-proton.

  • Steric Hindrance: The bulky N,N-dimethyl group kinetically slows down amide bond formation.

  • Hydrochloride Salt: The presence of HCl necessitates base neutralization, which inherently triggers the epimerization pathway.

This application note provides field-proven, mechanistically grounded protocols to achieve high-efficiency coupling while maintaining >98% stereochemical integrity.

Mechanistic Insight: The Kinetic Competition

To design a successful protocol, one must understand the causality behind the failure of standard methods. In standard Fmoc-based solid-phase peptide synthesis (SPPS), racemization typically occurs via the formation of a 5(4H)-oxazolone intermediate[3].

Crucial Chemical Distinction: Because 2-(dimethylamino)-2-phenylacetic acid is a tertiary amine lacking an N-acyl carbonyl (unlike Fmoc- or Boc-protected amino acids), oxazolone formation is structurally impossible . Instead, racemization occurs exclusively via direct enolization [3].

The electron-withdrawing activated carboxylate and the resonance-stabilizing phenyl ring make the alpha-proton highly acidic. Furthermore, the steric bulk of the N,N-dimethyl group decelerates the nucleophilic attack of the incoming amine. This delay widens the kinetic window for strong bases (e.g., DIPEA, pKa 10.1) to abstract the alpha-proton, forming an achiral enolate that yields a racemic mixture upon amide formation[4].

To solve this, the protocol must simultaneously accelerate the forward reaction (using highly reactive activators) and suppress proton abstraction (using weak, sterically hindered bases)[4].

EnolizationPathway A 2-(Dimethylamino)- 2-phenylacetic acid B Activated Ester Intermediate A->B Activation (COMU / DIC) C Achiral Enolate (Alpha-proton loss) B->C Strong Base (e.g., DIPEA) D Stereopure Amide (Target Product) B->D Amine Nucleophile + Weak Base (TMP) E Racemized Amide (D/L Epimers) C->E Amine Nucleophile

Caption: Reaction pathway demonstrating direct enolization risk versus stereopure amide bond formation.

Reagent Selection & Quantitative Data

The selection of the base is the single most critical variable. 2,4,6-Trimethylpyridine (TMP, collidine, pKa 7.43) is the gold standard for phenylglycine derivatives[2][4]. It is basic enough to neutralize the HCl salt and facilitate activation, but its steric hindrance and lower pKa prevent alpha-proton abstraction.

For activation, COMU (a third-generation uronium salt) or DIC/OxymaPure (a carbodiimide/oxime system) are required to overcome the steric hindrance of the dimethylamino group rapidly[4][5].

Table 1: Impact of Coupling Conditions on Phenylglycine Derivative Epimerization
Coupling ReagentBase (pKa)Base Equivalents*Expected EpimerizationRecommendation
HATUDIPEA (10.1)3.0 eqHigh (>15%)Avoid
HBTUNMM (7.4)3.0 eqModerate (~5-10%)Suboptimal
COMUTMP (7.4)3.0 eqLow (<2%)Highly Recommended
DIC / OxymaPureTMP (7.4)1.0 eqVery Low (<1%)Highly Recommended

*Note: Base equivalents are adjusted to account for the neutralization of the HCl salt inherent to the starting material.

Experimental Protocols

Protocol A: Solution-Phase Coupling (COMU/TMP Method)

This protocol is optimized for synthesizing short peptidomimetics or macrocyclic precursors in solution[2].

Stoichiometry:

  • 1.0 eq 2-(Dimethylamino)-2-phenylacetic acid hydrochloride

  • 1.0 eq Amine Nucleophile

  • 1.0 eq COMU

  • 3.0 eq TMP (1.0 eq to neutralize HCl + 2.0 eq for COMU activation)

Step-by-Step Methodology:

  • Preparation: In a dry, inert flask, dissolve 1.0 eq of 2-(Dimethylamino)-2-phenylacetic acid HCl and 1.0 eq of COMU in anhydrous DMF (0.1 M concentration).

  • Neutralization & Pre-activation: Add 3.0 eq of TMP to the mixture. Stir at 0°C for 2 minutes. The solution will shift in color as the active ester forms. Do not exceed 5 minutes of pre-activation to minimize enolization risk.

  • Coupling: Add 1.0 eq of the amine nucleophile (dissolved in a minimal amount of DMF).

  • Reaction: Allow the reaction to warm to room temperature (25°C) and stir for 1.5 to 2 hours.

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer with 5% NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Solid-Phase Peptide Synthesis (DIC/OxymaPure Method)

This protocol is ideal for incorporating the building block onto a resin-bound peptide chain, operating at near-neutral pH to virtually eliminate epimerization[5].

Stoichiometry:

  • 3.0 eq 2-(Dimethylamino)-2-phenylacetic acid hydrochloride

  • 3.0 eq DIC

  • 3.0 eq OxymaPure

  • 3.0 eq TMP (Strictly to neutralize the HCl salt of the building block)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected and washed thoroughly with DMF.

  • Activation: In a separate vial, dissolve 3.0 eq of the amino acid HCl salt and 3.0 eq of OxymaPure in DMF. Add 3.0 eq of TMP to neutralize the HCl. Finally, add 3.0 eq of DIC.

  • Transfer: Stir the activation mixture for 2 minutes at room temperature, then add it to the resin.

  • Coupling: Agitate the resin at room temperature for 2 hours. (If using microwave SPPS, heat to 50°C for 10 minutes, but monitor for thermal-induced epimerization).

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x) and DCM (3x).

Workflow Step1 1. Reagent Preparation Weigh Amino Acid HCl Salt and Coupling Reagent Step2 2. Controlled Neutralization Add TMP to neutralize HCl and facilitate activation Step1->Step2 Step3 3. Amide Bond Formation Introduce Amine Nucleophile React at 25°C for 1-2 hours Step2->Step3 Step4 4. Self-Validation Cleave/Isolate Product Analyze via Chiral LC-MS Step3->Step4

Caption: Step-by-step experimental workflow for coupling hydrochloride-salt amino acids.

Analytical Self-Validation

A self-validating protocol requires proof of stereochemical retention. Because the D- and L- epimers of phenylglycine derivatives often have identical masses, standard LC-MS is insufficient.

  • Chiral HPLC: Run the cleaved product on a chiral stationary phase (e.g., Chiralpak AD-H) using a hexane/isopropanol gradient.

  • NMR Integration: If synthesizing a dipeptide, the alpha-proton of the phenylglycine residue will typically show distinct chemical shifts for the L-L and D-L diastereomers (e.g., two doublets around δ 5.3 - 5.6 ppm). Integration of these peaks provides a rapid, quantitative diastereomeric ratio (d.r.)[5].

References

  • Design, synthesis and analysis of macrobicyclic peptides for targeting the Gαi protein National Institutes of Health (PMC) [Link]

  • An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures ChemRxiv [Link]

  • Epimerisation in Peptide Synthesis National Institutes of Health (PMC) / Molecules [Link]

Sources

Application

The Enigmatic Catalyst: An In-Depth Analysis of 2-(Dimethylamino)-2-phenylacetic Acid Hydrochloride in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist Executive Summary This document addresses the catalytic applications of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride in the field of organic synthesis. A comprehen...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document addresses the catalytic applications of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride in the field of organic synthesis. A comprehensive review of scientific literature and chemical databases was conducted to assemble detailed application notes and protocols for researchers, scientists, and drug development professionals. The investigation reveals a significant finding: despite its well-defined structure possessing functional groups amenable to catalysis, there are no established or documented catalytic applications for 2-(Dimethylamino)-2-phenylacetic acid hydrochloride in organic synthesis to date.

This guide, therefore, pivots from a standard application note to a scientific analysis of the compound's structure, its potential—though unrealized—catalytic functions, and a discussion of the chemical principles that may preclude its use as a catalyst. We will explore related structures that do exhibit catalytic activity to provide a broader context within the field of organocatalysis.

Structural Analysis and Physicochemical Properties

2-(Dimethylamino)-2-phenylacetic acid hydrochloride is a non-proteinogenic α-amino acid derivative. Its structure is characterized by a chiral center at the α-carbon, which is substituted with a phenyl group, a dimethylamino group, a carboxylic acid, and a hydrogen atom. The hydrochloride salt form ensures that the tertiary amine is protonated.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO₂[1][2]
Molecular Weight 215.68 g/mol [1][2]
Appearance White solid/powder[1]
Key Functional Groups Tertiary amine (as hydrochloride), Carboxylic acid, Phenyl group

The presence of both an acidic (carboxylic acid) and a basic (tertiary amine) functional group within the same molecule is a key feature. In solution, it can exist as a zwitterion, which has significant implications for its potential catalytic activity.

Caption: Structure of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride highlighting key functional groups.

Hypothetical Catalytic Roles and Mechanistic Considerations

While no applications are reported, the molecule's structure allows for speculation on potential, albeit hypothetical, catalytic cycles. The field of organocatalysis frequently employs small organic molecules with acidic and/or basic sites to catalyze reactions.[3][4]

Potential as a Bifunctional Acid-Base Catalyst

Many organocatalysts, particularly those derived from amino acids like proline, operate through a bifunctional mechanism where one part of the molecule activates the nucleophile while the other activates the electrophile.

  • Amine Functionality : The tertiary amine, upon deprotonation, could function as a Brønsted base to deprotonate a pro-nucleophile or as a Lewis base to activate an electrophile.

  • Carboxylic Acid Functionality : The carboxylic acid group can act as a Brønsted acid, protonating and activating an electrophile (e.g., a carbonyl group) to make it more susceptible to nucleophilic attack.

Bifunctional_Concept cluster_Catalyst Hypothetical Catalyst cluster_Reactants Reactants Catalyst R₂N-CH(Ph)-COOH Product Product Catalyst->Product Forms Product & Regenerates Base_Site Basic Site (R₂N:) Acid_Site Acidic Site (-COOH) Nucleophile Nucleophile (e.g., Ketone) Nucleophile->Catalyst Activation (Enamine formation) Electrophile Electrophile (e.g., Aldehyde) Electrophile->Catalyst Activation (H-Bonding)

Caption: Conceptual workflow of a generic bifunctional amino acid catalyst.

Challenges and Potential Reasons for Lack of Catalytic Activity

The absence of this compound in the catalysis literature suggests that significant barriers prevent its effective use.

  • Zwitterionic Nature : The most probable inhibiting factor is the formation of a stable internal salt, or zwitterion. The carboxylic proton can be transferred to the dimethylamino group, resulting in a molecule with a carboxylate anion and a quaternary ammonium cation. This internal neutralization would significantly reduce the availability of both the Brønsted acid and the Lewis base functionalities, rendering the molecule catalytically inert under many conditions.

  • Steric Hindrance : The bulky phenyl group and the two methyl groups on the nitrogen create a sterically congested environment around the potential active sites. This could physically block substrates from approaching and interacting with the carboxylic acid or the amine, thus inhibiting catalysis.

  • Insufficient Acidity/Basicity : Compared to highly successful organocatalysts, the inherent acidity of the carboxylic group and the basicity of the tertiary amine may not be optimal for activating a wide range of substrates efficiently. Catalysis often requires finely tuned pKa values that this specific molecule may not possess.

Context in Asymmetric Organocatalysis

While 2-(Dimethylamino)-2-phenylacetic acid hydrochloride itself is not a documented catalyst, the broader class of α-amino acids and their derivatives is foundational to asymmetric organocatalysis.[3][5] Chiral aldehydes, for instance, can be used to catalyze asymmetric reactions of amino acid esters.[6][7]

Strategies in the field often involve modifying natural amino acids to enhance their catalytic properties or to create a specific chiral environment. For example, phenylglycine derivatives (which share the α-phenyl-α-amino acid motif) have been used as substrates in palladium-mediated C-H functionalization reactions, demonstrating the chemical reactivity of this scaffold, even if not in a catalytic capacity itself.[8][9] The successful use of related structures underscores that while the specific combination of features in 2-(Dimethylamino)-2-phenylacetic acid hydrochloride may not be conducive to catalysis, its core structure belongs to a class of compounds of immense importance in modern synthesis.

Conclusion and Future Outlook

Based on an extensive review of available literature, 2-(Dimethylamino)-2-phenylacetic acid hydrochloride has no reported applications as a catalyst in organic synthesis. Its chemical structure presents inherent challenges, primarily potential zwitterion formation and steric hindrance, which likely impede its catalytic efficacy.

For researchers in the field, this molecule serves as an important case study. It demonstrates that the mere presence of functional groups typically associated with catalysis does not guarantee a successful catalyst. The interplay of electronics, sterics, and intramolecular interactions is critical.

Future research could potentially explore this molecule or its derivatives under specific conditions designed to overcome its limitations, such as:

  • Derivative Synthesis : Esterification of the carboxylic acid or use of the free base form of the amine could unmask one of the functional groups for catalysis.

  • Use as a Ligand : While not a catalyst on its own, it could potentially serve as a chiral ligand for a metal catalyst, although no such applications have been reported.[10]

  • Non-conventional Reaction Media : Utilizing ionic liquids or deep eutectic solvents could alter the acid-base properties and potentially reveal latent catalytic activity.

Until such studies are published, the scientific community should consider 2-(Dimethylamino)-2-phenylacetic acid hydrochloride as a synthetic building block or a chemical reagent, rather than a catalyst for organic synthesis.

References

  • Google Patents. (n.d.). Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • ACS Publications. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Retrieved from [Link]

  • MDPI. (2025). o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. Molecules. Retrieved from [Link]

  • ACS Publications. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • PMC. (2013). Synthesis and Catalytic Activity of Amino Acids and Metallopeptides with Catalytically Active Metallocyclic Side Chains. Retrieved from [Link]

  • SciSpace. (n.d.). Highly Efficient Catalytic Synthesis of α-Amino Acids under Phase-Transfer Conditions with a Novel Catalyst/Substrate Pair. Retrieved from [Link]

  • Google Patents. (n.d.). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
  • ACS Omega. (2023). Visible-Light-Driven Regioselective Decarboxylative Acylation of N-Methyl-3-phenylquinoxalin-2(1H)-one by Dual Palladium–Photoredox Catalysis Through C–H Activation. Retrieved from [Link]

  • IRIS-AIR. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Retrieved from [Link]

  • SciSpace. (2018). Ligand-Enabled Auxiliary-Free meta-C-H Arylation of Phenylacetic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Pd(ii)-catalyzed decarboxylative acylation of phenylacetamides with α-oxocarboxylic acids via C–H bond activation. Chemical Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for Scaling Up 2-(Dimethylamino)-2-phenylacetic acid Hydrochloride Production for Industrial Research

Introduction 2-(Dimethylamino)-2-phenylacetic acid and its hydrochloride salt are valuable intermediates in the synthesis of various pharmaceutical compounds and are utilized in diverse areas of chemical research. As res...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Dimethylamino)-2-phenylacetic acid and its hydrochloride salt are valuable intermediates in the synthesis of various pharmaceutical compounds and are utilized in diverse areas of chemical research. As research progresses from bench-scale discovery to process development, the need for larger quantities of this intermediate necessitates a robust, scalable, and safe production protocol. This guide provides a comprehensive overview of the chemical principles, a detailed step-by-step protocol, and critical considerations for scaling up the synthesis of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride. The methodologies described herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and reproducibility.

Synthetic Route Analysis and Reaction Mechanism

The most common and industrially viable method for the synthesis of α-amino acids is the Strecker synthesis.[1][2][3][4] This method involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. For the synthesis of N,N-disubstituted α-amino acids like 2-(Dimethylamino)-2-phenylacetic acid, a modification of the Strecker synthesis is employed, where a secondary amine (dimethylamine) is used in place of ammonia.

The reaction proceeds in two main stages:

  • Formation of the α-aminonitrile: Benzaldehyde reacts with dimethylamine to form an iminium ion intermediate. The nucleophilic cyanide ion then attacks the iminium ion to form 2-(dimethylamino)-2-phenylacetonitrile.

  • Hydrolysis of the nitrile: The α-aminonitrile is then hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.[1] The final step involves the formation of the hydrochloride salt by treating the free amino acid with hydrochloric acid.

Process Flow Diagram

The following diagram illustrates the overall workflow for the production of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride.

G cluster_0 Raw Material Staging cluster_1 Synthesis cluster_2 Purification & Isolation cluster_3 Final Product benzaldehyde Benzaldehyde reactor1 Reactor 1: Aminonitrile Formation benzaldehyde->reactor1 dimethylamine Dimethylamine Solution dimethylamine->reactor1 kcn Potassium Cyanide kcn->reactor1 hcl Hydrochloric Acid reactor2 Reactor 2: Acid Hydrolysis hcl->reactor2 reactor1->reactor2 α-aminonitrile intermediate extraction Solvent Extraction & Wash reactor2->extraction Crude product mixture crystallization Crystallization & Salt Formation extraction->crystallization filtration Filtration & Drying crystallization->filtration final_product 2-(Dimethylamino)-2-phenylacetic acid HCl filtration->final_product

Caption: Workflow for the synthesis of 2-(Dimethylamino)-2-phenylacetic acid HCl.

Detailed Step-by-Step Production Protocol

This protocol is designed for a multi-gram to kilogram scale suitable for industrial research. All operations should be conducted in a well-ventilated fume hood or a controlled reactor system.

Part 1: Synthesis of 2-(Dimethylamino)-2-phenylacetonitrile

  • Reactor Setup: Equip a suitable glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.

  • Initial Charge: Charge the reactor with benzaldehyde (1.0 eq) and a suitable solvent such as methanol or a mixture of methanol and water.

  • Cooling: Cool the reactor contents to 0-5 °C using an ice bath.

  • Dimethylamine Addition: Slowly add an aqueous solution of dimethylamine (1.1 eq) via the dropping funnel, maintaining the temperature below 10 °C.

  • Cyanide Addition: In a separate vessel, dissolve potassium cyanide (1.1 eq) in water. Slowly add this solution to the reactor, ensuring the temperature remains between 0-10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, add water and extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(dimethylamino)-2-phenylacetonitrile.

Part 2: Hydrolysis and Hydrochloride Salt Formation

  • Reactor Setup: Set up a clean reactor equipped for heating under reflux with a mechanical stirrer and a condenser.

  • Acid Hydrolysis: Add the crude α-aminonitrile to concentrated hydrochloric acid. Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours. The nitrile will hydrolyze to the carboxylic acid hydrochloride.[5]

  • Cooling and Precipitation: After the hydrolysis is complete (monitored by HPLC), cool the reaction mixture to room temperature, and then further cool in an ice bath to 0-5 °C to precipitate the product.

  • Isolation: Collect the solid product by filtration and wash with a small amount of cold acetone or isopropanol to remove residual impurities.

  • Recrystallization (Optional): For higher purity, the crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.

  • Drying: Dry the final product under vacuum at 50-60 °C until a constant weight is achieved.

Process Optimization and Critical Parameters

ParameterRecommended RangeRationale and Impact on Process
Molar Ratio (Benzaldehyde:Dimethylamine:KCN) 1.0 : 1.1-1.2 : 1.1-1.2A slight excess of dimethylamine and cyanide drives the aminonitrile formation to completion.
Temperature (Aminonitrile Formation) 0-10 °CLow temperature controls the exothermic reaction and minimizes side product formation.
Temperature (Hydrolysis) 100-110 °C (Reflux)High temperature is required to drive the hydrolysis of the stable nitrile group.
pH (Work-up) Neutral to slightly basicEnsures the aminonitrile is in its free base form for efficient extraction into an organic solvent.
Solvent for Extraction Dichloromethane, Ethyl AcetateChosen for good solubility of the aminonitrile and immiscibility with water.
Recrystallization Solvent Ethanol/Water, IsopropanolSelected to provide good solubility at high temperatures and poor solubility at low temperatures for efficient purification.

Safety, Handling, and Waste Disposal

Scaling up chemical synthesis requires a stringent adherence to safety protocols.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[8] When handling solid potassium cyanide, a respirator is recommended.

  • Engineering Controls: All operations involving potassium cyanide and concentrated acids must be performed in a well-ventilated fume hood or a closed-system reactor to avoid inhalation of toxic fumes and dust.[6]

  • Chemical Hazards:

    • Potassium Cyanide (KCN): Highly toxic if ingested, inhaled, or absorbed through the skin. Contact with acids liberates highly toxic hydrogen cyanide gas. An emergency plan and access to a cyanide antidote kit are essential.

    • Benzaldehyde: Combustible liquid and can cause skin and eye irritation.

    • Dimethylamine: Flammable and corrosive.

    • Hydrochloric Acid: Highly corrosive and can cause severe burns.

  • Emergency Procedures:

    • Spills: Have appropriate spill kits readily available. For cyanide spills, use a specialized decontamination kit. Evacuate the area in case of a large spill or release of hydrogen cyanide gas.[9]

    • Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Waste Disposal:

    • Cyanide Waste: All aqueous waste streams containing cyanide must be treated with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to oxidize the cyanide to the less toxic cyanate before disposal.

    • Solvent Waste: Collect all organic solvent waste in properly labeled containers for hazardous waste disposal.

    • Acidic Waste: Neutralize acidic waste with a suitable base (e.g., sodium bicarbonate) before disposal.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Aminonitrile - Incomplete reaction- Loss during work-up- Increase reaction time or slightly increase the excess of dimethylamine/KCN.- Perform multiple extractions during work-up.
Low Purity of Final Product - Incomplete hydrolysis- Inefficient purification- Extend the reflux time for hydrolysis.- Perform recrystallization with an appropriate solvent system.
Product is Oily or Fails to Crystallize - Presence of impurities- Residual solvent- Purify the intermediate aminonitrile before hydrolysis (e.g., by column chromatography on a smaller scale or distillation under high vacuum for larger scales).- Ensure the product is thoroughly dried under vacuum.
Dark Color in Final Product - Side reactions during hydrolysis- Add activated carbon to the solution before the final crystallization step to decolorize.[10]

References

  • Method of preparing 2-(phenylamino)
  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google P
  • CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google P
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (URL: [Link])

  • Strecker amino acid synthesis - Wikipedia. (URL: [Link])

  • Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed. (URL: [Link])

  • Full article: Large-scale synthesis of α-amino acid-N-carboxyanhydrides - Taylor & Francis. (URL: [Link])

  • Safety and Security in Chemical Industry - Tata Consulting Engineers. (URL: [Link])

  • CN102249891B - Method for recovering and purifying phenylacetic acid - Google P
  • Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. (URL: [Link])

  • phenylacetic acid - Organic Syntheses Procedure. (URL: [Link])

  • Chemoenzymatic method for enantioselective synthesis of (R)-2-phenylglycine and (R)-2-phenylglycine amide from benzaldehyde and KCN using affinity difference to the enantiomers - ResearchGate. (URL: [Link])

  • Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides - ResearchGate. (URL: [Link])

  • US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives - Google P
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... - PMC. (URL: [Link])

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  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - Frontiers. (URL: [Link])

  • Mechanism and Reactions of 2-Dimethylaminoethyl Chloride | PDF | Ether - Scribd. (URL: [Link])

  • Practical Tips for Enhancing Chemical Production Safety - Deskera. (URL: [Link])

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. (URL: [Link])

  • Overview of Strecker Amino Acid Synthesis - News-Medical.net. (URL: [Link])

  • Chemical Safety Guide, 6th Ed. - ORS. (URL: [Link])

  • US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google P
  • Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. (URL: [Link])

  • Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. - Pearson. (URL: [Link])

  • Strecker synthesis of glycine A simplified view of the reaction steps... - ResearchGate. (URL: [Link])

  • Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. (URL: [Link])

  • How to Be Proactive About Workplace Safety in the Chemical Industry - Corporate Vision. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Dimethylamino)-2-phenylacetic acid Hydrochloride

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride. Our...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride. Our goal is to provide a comprehensive technical resource that addresses common challenges, answers frequently asked questions, and offers actionable strategies to improve reaction yield and product purity. We will delve into the causality behind experimental choices, grounding our recommendations in established chemical principles and authoritative literature.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is structured in a question-and-answer format to directly tackle specific problems you may encounter during your experiments.

Q1: My overall yield is consistently low when using a Strecker synthesis approach. What are the most likely causes and how can I fix them?

Low yield in a multi-step synthesis like the Strecker reaction can originate from two primary stages: the initial formation of the α-aminonitrile or the subsequent hydrolysis to the carboxylic acid.[1][2]

Cause A: Inefficient α-Aminonitrile Formation

The formation of the intermediate, 2-(dimethylamino)-2-phenylacetonitrile, is a critical equilibrium-driven process. The reaction involves the formation of an iminium ion from benzaldehyde and dimethylamine, which is then trapped by a cyanide nucleophile.[3]

  • Ineffective Iminium Ion Formation: This is often a pH and stoichiometry issue. The reaction requires a slightly acidic medium to facilitate the dehydration step that forms the iminium ion. However, if the solution is too acidic, it will protonate the dimethylamine, rendering it non-nucleophilic.

    • Solution: Maintain a pH between 5 and 7. The use of dimethylamine hydrochloride can act as a buffer system. Ensure at least a stoichiometric equivalent of dimethylamine is used relative to benzaldehyde.

  • Poor Cyanide Nucleophilicity/Availability: The cyanide source (e.g., KCN, NaCN) must be fully dissolved and available to attack the iminium intermediate.

    • Solution: Use a solvent system that can dissolve both the organic intermediates and the inorganic cyanide salt. A mixed solvent system like water/ethanol can be effective. Alternatively, using trimethylsilyl cyanide (TMSCN) can offer better solubility in organic solvents and is a highly effective cyanide source.[4]

Cause B: Incomplete or Destructive Nitrile Hydrolysis

The hydrolysis of the α-aminonitrile to the corresponding carboxylic acid is typically performed under harsh acidic or basic conditions, which can lead to side reactions or decomposition.

  • Side Reactions: Prolonged heating in strong acid can lead to unwanted side reactions. The α-amino acid product itself can be sensitive to harsh conditions.

    • Solution: Opt for a stepwise hydrolysis. First, heat the nitrile in concentrated HCl to form the amide intermediate, which can sometimes be isolated. Then, complete the hydrolysis to the carboxylic acid under slightly milder conditions. This two-step process often improves yield by minimizing the formation of degradation byproducts.[5]

  • Product Loss During Workup: The final product is an amino acid, making it amphoteric. Its solubility is highly dependent on the pH of the aqueous solution.

    • Solution: During the workup, carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility and induce precipitation. After acidification to form the hydrochloride salt, cooling and addition of a less polar co-solvent (like isopropanol) can significantly improve the crystallization and recovery of the final product.[6][7]

Q2: I'm attempting the synthesis via nucleophilic substitution of an α-halo-phenylacetic acid with dimethylamine, but the reaction is extremely slow. How can I improve the reaction rate?

The direct substitution of a halide by an amine is a classic SN2 reaction. The rate is dependent on several factors, including the nature of the leaving group, the solvent, and the temperature.[8]

  • Poor Leaving Group: The strength of the carbon-halogen bond is a primary determinant of the reaction rate. A weaker bond leads to a faster reaction because less energy is required to break it in the transition state.[9][10]

    • Solution: Use α-bromophenylacetic acid instead of α-chlorophenylacetic acid. The C-Br bond is weaker than the C-Cl bond, making bromide a much better leaving group and accelerating the reaction.[11]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing the transition state.

    • Solution: Use a polar aprotic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide). These solvents are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the amine nucleophile, leaving it more "free" and reactive to attack the electrophilic carbon center.[8]

  • Insufficient Temperature: Like most SN2 reactions, the rate is temperature-dependent.

    • Solution: Increase the reaction temperature. A moderate increase to 60-80 °C can significantly enhance the reaction rate without promoting excessive side reactions. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating.

Q3: My final product is contaminated with impurities after crystallization. What are the likely side products and how can I improve the purification process?

Impurities can arise from unreacted starting materials or from side reactions.

  • Unreacted α-Halo Acid (Substitution Route): If the substitution reaction does not go to completion, the starting halo-acid will co-precipitate with your product.

    • Purification Strategy: Utilize the difference in basicity. Dissolve the crude product in water and add a mild base (e.g., sodium bicarbonate). The desired amino acid will be deprotonated and remain in solution, while the unreacted halo-acid (a stronger acid) will be extracted into an organic solvent like ethyl acetate. Afterward, re-acidify the aqueous layer with HCl to precipitate the pure hydrochloride salt.[6]

  • Benzaldehyde/Benzoic Acid (Strecker Route): Unreacted benzaldehyde can oxidize to benzoic acid during workup.

    • Purification Strategy: During the aqueous workup, perform a basic wash (pH ~9-10). The desired amino acid will form its carboxylate salt and remain in the aqueous phase, while unreacted benzaldehyde can be extracted into an organic layer. Benzoic acid will also be deprotonated and stay in the aqueous layer, but it can often be removed during the final crystallization step due to differences in solubility.

Frequently Asked Questions (FAQs)
What is the most critical parameter for successful crystallization of the final hydrochloride salt?

pH Control and Solvent Choice. After the synthesis is complete, the final step is the isolation of the product as its hydrochloride salt. The most critical step is the final acidification. The addition of concentrated HCl should be done carefully and often in a solvent where the hydrochloride salt has low solubility, such as isopropanol or acetone. This ensures maximum precipitation of the product while leaving more soluble impurities behind in the mother liquor.[7]

Which synthetic route generally provides higher yields and purity?

Both routes are viable, but they have different advantages.

  • The Strecker synthesis is often higher yielding if each step is well-optimized, as it builds the molecule from simpler, cheaper starting materials (benzaldehyde, dimethylamine).[4]

  • The nucleophilic substitution route can be more direct but is highly dependent on the availability and quality of the α-bromophenylacetic acid starting material. It can be plagued by slower reaction rates and potential elimination side reactions.[12]

For process development and scale-up, the Strecker synthesis is often preferred due to its cost-effectiveness and convergence.

Data Summary: Impact of Key Parameters on Yield

The following table summarizes the expected impact of changing key variables in the nucleophilic substitution route, based on established principles of reaction kinetics.

ParameterCondition ACondition BExpected OutcomeRationale
Leaving Group α-Chlorophenylacetic acidα-Bromophenylacetic acidYield improves with BThe C-Br bond is weaker and bromide is a better leaving group.[11]
Solvent Ethanol (Protic)DMF (Aprotic)Yield improves with BAprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity.[8]
Temperature 25 °C70 °CYield improves with BProvides sufficient activation energy for the SN2 reaction.
Amine Stoichiometry 1.1 equivalents2.5 equivalentsYield improves with BPushes the equilibrium towards the product and can trap the HBr byproduct.
Experimental Protocols
Protocol 1: Strecker Synthesis of 2-(Dimethylamino)-2-phenylacetic acid Hydrochloride
  • Imine/Aminonitrile Formation: To a solution of benzaldehyde (1.0 eq) in ethanol, add dimethylamine (2.0 eq, as a 40% solution in water) followed by potassium cyanide (1.2 eq) dissolved in a minimum amount of water. Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Workup 1: Once the reaction is complete, extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • Hydrolysis: Add concentrated hydrochloric acid (10 volumes) to the crude α-aminonitrile. Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours.

  • Workup 2 and Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath. If precipitation is slow, add an equal volume of isopropanol. Filter the resulting crystalline solid, wash with cold acetone, and dry under vacuum to yield the final product.[7]

Protocol 2: Nucleophilic Substitution Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve α-bromophenylacetic acid (1.0 eq) in DMF. Add dimethylamine (3.0 eq, as a 40% solution in water).

  • Reaction: Heat the mixture to 70 °C and stir for 8-12 hours, monitoring by LC-MS for the disappearance of the starting material.

  • Workup and Crystallization: Cool the reaction mixture and pour it into a separatory funnel with water and ethyl acetate. Perform a basic wash as described in the troubleshooting section. Separate the aqueous layer and acidify with concentrated HCl to a pH of 1-2. Cool the solution in an ice bath and collect the precipitated product by filtration. Wash with cold water and dry under vacuum.

Visualizations: Workflows and Mechanisms
Strecker Synthesis Workflow

Strecker_Workflow Start Benzaldehyde + Dimethylamine + KCN Iminium Iminium Ion Formation Start->Iminium pH 5-7 Aminonitrile α-Aminonitrile Intermediate Iminium->Aminonitrile Cyanide Attack Hydrolysis Acid Hydrolysis (HCl, Heat) Aminonitrile->Hydrolysis Product 2-(Dimethylamino)-2-phenylacetic acid hydrochloride Hydrolysis->Product

Caption: High-level workflow for the Strecker synthesis route.

SN2 Nucleophilic Substitution Mechanism

Caption: Concerted SN2 mechanism for the substitution route.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low Yield Observed Route Which Synthetic Route? Start->Route Strecker Strecker Synthesis Route->Strecker Strecker Substitution Nucleophilic Substitution Route->Substitution Substitution Strecker_Check Check Reaction Stage Strecker->Strecker_Check Subst_Check Check Reaction Conditions Substitution->Subst_Check Strecker_Step1 Aminonitrile Formation Strecker_Check->Strecker_Step1 Step 1 Strecker_Step2 Nitrile Hydrolysis Strecker_Check->Strecker_Step2 Step 2 Sol_pH Optimize pH (5-7) Use TMSCN Strecker_Step1->Sol_pH Sol_Hydrolysis Stepwise Hydrolysis Control Temperature Strecker_Step2->Sol_Hydrolysis Subst_Rate Slow Rate Subst_Check->Subst_Rate Rate Issue Subst_Purity Impure Product Subst_Check->Subst_Purity Purity Issue Sol_Rate Use α-Bromo Acid Use Polar Aprotic Solvent Increase Temperature Subst_Rate->Sol_Rate Sol_Purity pH-based Extraction Recrystallize Subst_Purity->Sol_Purity

Caption: A decision tree to diagnose and solve low yield issues.

References
  • CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google P
  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google P
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile | Journal of the American Chemical Society. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. [Link]

  • (2R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride — Chemical Substance Information - NextSDS. [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC. [Link]

  • 8.3: Factors affecting rate of nucleophilic substitution reactions - Chemistry LibreTexts. [Link]

  • (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate. [Link]

  • CN102249891B - Method for recovering and purifying phenylacetic acid - Google P
  • A truly green synthesis of α-aminonitriles via Strecker reaction - PMC. [Link]

  • Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. [Link]

  • A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S) - PMC. [Link]

  • Derivatization of amino acids to corresponding alpha-hydroxy acids and their analysis in fermentation broths - ResearchGate. [Link]

  • Method of preparing 2-(phenylamino)
  • US2461701A - Conversion of alpha amino acids to alpha hydroxy acids - Google P
  • Strecker amino acid synthesis - Wikipedia. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. [Link]

  • Synthesis of α-hydroxy carboxylic acids, esters and amides - Organic Chemistry Portal. [Link]

  • Halogenalkanes and nucleophilic substitution - Chemguide. [Link]

  • Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT. [Link]

  • α-CHLOROPHENYLACETIC ACID - Organic Syntheses Procedure. [Link]

  • SN2 Reaction Mechanism - Chemistry Steps. [Link]

  • Factors That Affect The Rate of Nucleophilic Substitution Reactions - YouTube. [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry - MedSchoolCoach. [Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues with 2-(Dimethylamino)-2-phenylacetic acid hydrochloride

As a Senior Application Scientist, I frequently consult with researchers facing unexpected solubility challenges when working with 2-(Dimethylamino)-2-phenylacetic acid hydrochloride (CAS: 1353887-53-2 for the (S)-enanti...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers facing unexpected solubility challenges when working with 2-(Dimethylamino)-2-phenylacetic acid hydrochloride (CAS: 1353887-53-2 for the (S)-enantiomer) . While hydrochloride salts of amino acids are typically assumed to be highly water-soluble, this specific compound presents unique physicochemical hurdles. The bulky, lipophilic phenyl ring combined with the N,N-dimethylated amine disrupts standard hydration shells.

This guide provides a self-validating troubleshooting framework to ensure scientific integrity and experimental success.

Mechanistic Overview: Why is it Precipitating?

To solve solubility issues, we must first understand the causality behind them. The precipitation of this compound is rarely due to absolute insolubility, but rather a shift in its physicochemical state driven by the solvent environment.

  • The Isoelectric Point (pI) Trap: This compound is an amino acid derivative with two ionizable groups: a carboxylic acid (pKa ~2.0) and a tertiary amine (pKa ~8.0). When dissolved in unbuffered water, the hydrochloride salt creates an acidic environment (pH 2–3) where the molecule is fully protonated (cationic) and highly soluble. However, in physiological buffers (pH 7.4), the molecule transitions into a zwitterion (or free base). The net-neutral charge, combined with the hydrophobic phenyl and dimethyl groups, causes the compound to rapidly crash out of solution.

  • The Common-Ion Effect: When attempting to dissolve the hydrochloride salt in chloride-rich buffers (like 0.9% Saline or PBS), the high background concentration of chloride ions ( Cl− ) suppresses the dissolution equilibrium ( Solid⇌Cation++Cl− ). This thermodynamic barrier prevents the powder from dissolving in the first place .

Diagnostic Summary Table

Use this quantitative data summary to predict and diagnose solubility behavior based on your target solvent.

Solvent ConditionExpected SolubilityMechanistic Cause of LimitationRecommended Action
Pure H2​O (Unbuffered) High (>50 mg/mL)Acidic pH maintains the fully protonated, cationic state.Use as primary stock; monitor for poor powder wetting.
PBS / Cell Media (pH 7.4) Low (<1 mg/mL)pH approaches pI; highly lipophilic zwitterion forms.Pre-dissolve in DMSO; keep final co-solvent <0.5%.
0.9% Saline (154 mM Cl− ) ModerateCommon-ion effect from high [Cl−] suppresses dissolution.Dissolve in pure water first, then adjust tonicity.

Troubleshooting FAQs & Experimental Protocols

Q1: My powder forms clumps and floats on top of the water. How do I force it into solution?

Causality: The N,N-dimethyl groups and the phenyl ring create a highly hydrophobic surface tension on the dry powder, preventing water from wetting the crystal lattice. Protocol:

  • Weigh the required mass of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride into a sterile glass vial.

  • Add 2% (v/v of the final intended volume) of absolute ethanol or DMSO directly to the dry powder.

  • Vortex vigorously for 10–15 seconds to disrupt the hydrophobic surface tension.

  • Slowly add the remaining 98% volume of sterile ultra-pure water while subjecting the vial to continuous magnetic stirring.

  • Self-Validation System: Inspect visually against a dark background. If micro-particulates remain, sonicate in a water bath at 30°C for 5 minutes. Complete optical clarity validates successful solvation.

Q2: The compound dissolves perfectly in water, but crashes out immediately when I add it to my cell culture media (pH 7.4). Why?

Causality: Your media is buffered. As the pH rises from the acidic stock solution to 7.4, the compound loses its net positive charge and enters its poorly soluble zwitterionic state . Protocol:

  • Prepare a 100 mM master stock by dissolving the compound in 100% anhydrous DMSO.

  • Aliquot into single-use vials to prevent freeze-thaw degradation and store at -20°C.

  • Pre-warm your target physiological buffer (e.g., DMEM or PBS) to 37°C.

  • Using a positive displacement pipette, inject the DMSO stock directly into the center of the warmed buffer while it is under rapid agitation. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to maintain cell viability.

  • Self-Validation System: Measure the pH of the final turbid solution. If the pH reads between 4.5 and 7.5, you have experimentally validated that the compound has entered its zwitterionic state. To resolve this, you must either lower the working concentration or introduce a solubilizer like 5% Hydroxypropyl-β-cyclodextrin (HPβCD).

Q3: I am trying to make a high-concentration stock in saline (0.9% NaCl) for animal dosing, but it won't dissolve. It dissolved fine in water yesterday.

Causality: The Common-Ion Effect. The high concentration of chloride ions in saline (154 mM) shifts the solubility equilibrium of the hydrochloride salt backward, drastically decreasing its solubility limit. Protocol:

  • Calculate the total volume of your final dosing solution.

  • Dissolve the compound completely in 80% of the total volume using sterile Water for Injection (WFI). Do not use saline yet.

  • Once a clear solution is achieved, slowly titrate in a 5x concentrated NaCl solution to reach a final concentration of 0.9% NaCl.

  • Self-Validation System: If precipitation occurs during the NaCl addition, you have hit the common-ion solubility limit. To validate this, take a 100 µL aliquot of the failed solution and dilute it 1:1 with pure WFI. If it clears immediately, you have confirmed the common-ion effect is the limiting factor. In this scenario, switch your tonicity agent to 5% Dextrose in Water (D5W) , which provides required osmolarity without introducing suppressing chloride ions.

Troubleshooting Workflow Diagram

SolubilityWorkflow Start Start: Dissolving 2-(Dimethylamino)- 2-phenylacetic acid HCl SolventCheck What is your target solvent? Start->SolventCheck Water Pure Water (Unbuffered) SolventCheck->Water PBS PBS / Cell Media (pH 7.4) SolventCheck->PBS Saline Saline (0.9% NaCl) SolventCheck->Saline IssueWater Issue: Powder floats or clumps Water->IssueWater IssuePBS Issue: Immediate precipitation PBS->IssuePBS IssueSaline Issue: Reduced solubility vs. water Saline->IssueSaline MechWater Mechanism: Hydrophobic poor wetting IssueWater->MechWater MechPBS Mechanism: pI reached (Zwitterion forms) IssuePBS->MechPBS MechSaline Mechanism: Common-Ion Effect (Cl⁻) IssueSaline->MechSaline SolWater Action: Pre-wet with 2% DMSO or Sonicate at 30°C MechWater->SolWater SolPBS Action: Make 100% DMSO stock, dilute <0.5% into warm media MechPBS->SolPBS SolSaline Action: Dissolve in WFI first, then adjust tonicity (or use D5W) MechSaline->SolSaline

Figure 1: Decision tree and mechanistic workflow for troubleshooting solubility issues.

References

  • Chemistry LibreTexts. 18.3: Common-Ion Effect in Solubility Equilibria. Retrieved from:[Link]

  • ACS Molecular Pharmaceutics. Aqueous Solubility of Sodium and Chloride Salts of Glycine “Uncommon” Common-Ion Effects of Self-Titrating Solids. Retrieved from:[Link]

Troubleshooting

Technical Support Center: Advanced Purification of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the advanced purification of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride. This docu...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the advanced purification of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride. This document offers troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format to address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-(Dimethylamino)-2-phenylacetic acid hydrochloride?

A1: Common impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation products. Depending on the synthetic route, these may include:

  • Starting Materials: Phenylacetic acid or its derivatives, and dimethylamine.

  • Byproducts: Products from side reactions, such as over-alkylation or elimination. For instance, in syntheses involving reductive amination, incompletely reacted intermediates can be present.

  • Solvent Residues: Residual solvents from the reaction or initial workup steps are common. The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for these solvents in pharmaceutical products.[1]

Q2: What is the best initial approach for purifying crude 2-(Dimethylamino)-2-phenylacetic acid hydrochloride?

A2: Recrystallization is often the most effective and straightforward initial purification technique for this compound, given its solid, salt form. The choice of solvent is critical for successful recrystallization.

Q3: How do I select an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2][3] For 2-(Dimethylamino)-2-phenylacetic acid hydrochloride, a polar protic solvent or a mixture of solvents is often effective. A common approach is to use a solvent in which the compound is soluble (like ethanol or methanol) and then add an anti-solvent (like diethyl ether or ethyl acetate) to induce crystallization.[4]

Q4: My compound is a racemic mixture. How can I separate the enantiomers?

A4: Chiral resolution is necessary to separate the enantiomers of 2-(Dimethylamino)-2-phenylacetic acid. Common methods include:

  • Diastereomeric Salt Formation: Reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[5]

  • Chiral Chromatography: Using a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) can effectively separate the enantiomers.[6][7]

  • Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[6]

Section 2: Troubleshooting Guides

Issue 1: Oily Product or Failure to Crystallize During Recrystallization

Scenario: Upon cooling the recrystallization solvent, the product separates as an oil rather than solid crystals.

Root Cause Analysis and Solutions:

  • High Impurity Level: A high concentration of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

    • Solution: Perform a preliminary purification step, such as an acid-base extraction, to remove major impurities before attempting recrystallization.[4]

  • Inappropriate Solvent System: The solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: Experiment with different solvent systems. A mixed-solvent system can be highly effective.[3] Dissolve the compound in a minimal amount of a "good" solvent (e.g., isopropanol) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent like hexane or diethyl ether) until the solution becomes slightly cloudy (the cloud point).[3] Then, allow the solution to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly can lead to precipitation of an amorphous solid or oil instead of well-defined crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.[3]

Issue 2: Poor Recovery After Recrystallization

Scenario: A significant amount of the product is lost during the recrystallization process, resulting in a low yield.

Root Cause Analysis and Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved even at low temperatures.[3]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]

  • Premature Crystallization During Hot Filtration: If a hot filtration step is used to remove insoluble impurities, the product may crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask. Dilute the hot solution with a small amount of additional hot solvent before filtration to prevent premature crystallization.[3]

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.

    • Solution: Wash the crystals with a small amount of the cold recrystallization solvent or a cold anti-solvent.

Issue 3: Persistent Impurities Detected by HPLC or NMR After Purification

Scenario: Analytical techniques like HPLC or NMR show that impurities remain even after multiple purification attempts.

Root Cause Analysis and Solutions:

  • Co-crystallization of Impurities: The impurities may have similar solubility properties to the desired compound, causing them to co-crystallize.

    • Solution 1: Switch Purification Technique: If recrystallization is ineffective, consider column chromatography. For an amine hydrochloride, using silica gel may require deactivation with a base like triethylamine to prevent streaking and decomposition.[4][8]

    • Solution 2: Acid-Base Extraction: This technique can be highly effective for separating acidic, basic, and neutral impurities. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to remove basic impurities. Then, basify the aqueous layer and extract the purified amine. Finally, re-acidify to form the hydrochloride salt.[9]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 2-(Dimethylamino)-2-phenylacetic acid hydrochloride in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

  • Separation: Allow the layers to separate and collect the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the free base of 2-(Dimethylamino)-2-phenylacetic acid.

  • Salt Formation: Dissolve the free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same or a miscible solvent dropwise until precipitation is complete.[4]

  • Isolation: Collect the precipitated hydrochloride salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 3: Data Presentation & Visualization

Table 1: Comparison of Purification Techniques

Purification TechniquePrincipleAdvantagesDisadvantages
Recrystallization Differential solubility at varying temperatures.Simple, cost-effective, and scalable.May not be effective for impurities with similar solubility; can result in low recovery if not optimized.[2]
Acid-Base Extraction Partitioning between immiscible liquids based on the acidic/basic nature of the compound.Highly effective for removing acidic or basic impurities.Can be labor-intensive and may involve the use of large volumes of solvents.
Column Chromatography Separation based on differential adsorption to a stationary phase.High resolution for separating complex mixtures.Can be time-consuming, requires larger solvent volumes, and may lead to sample decomposition on acidic silica gel.[8]
Chiral Resolution Separation of enantiomers.Necessary for obtaining enantiomerically pure compounds.Can be complex and may require specialized reagents or equipment.[5]

Diagram 1: General Purification Workflow

G cluster_0 Initial Purification cluster_1 Advanced Purification (If Needed) cluster_2 Chiral Resolution (If Racemic) Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Dissolve in hot solvent Cool to crystallize Purity Check 1 Purity Check 1 Recrystallization->Purity Check 1 HPLC/NMR Acid-Base Extraction Acid-Base Extraction Purity Check 1->Acid-Base Extraction Impurities Present Final Pure Product Final Pure Product Purity Check 1->Final Pure Product Purity >98% Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography Further Purification Purity Check 2 Purity Check 2 Column Chromatography->Purity Check 2 HPLC/NMR Diastereomeric Salt Formation Diastereomeric Salt Formation Purity Check 2->Diastereomeric Salt Formation Separate Enantiomers Purity Check 2->Final Pure Product Purity >99% Diastereomeric Salt Formation->Final Pure Product

Caption: A general workflow for the purification of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride.

Diagram 2: Troubleshooting Logic for Recrystallization

G Start Recrystallization Start Recrystallization Product Oils Out? Product Oils Out? Start Recrystallization->Product Oils Out? Yes Yes Product Oils Out?->Yes No No Product Oils Out?->No High Impurity? High Impurity? Yes->High Impurity? Low Recovery? Low Recovery? No->Low Recovery? Yes_Impurity Yes_Impurity High Impurity?->Yes_Impurity No_Impurity No_Impurity High Impurity?->No_Impurity Perform Acid-Base Extraction First Perform Acid-Base Extraction First Yes_Impurity->Perform Acid-Base Extraction First Rapid Cooling? Rapid Cooling? No_Impurity->Rapid Cooling? Yes_Cooling Yes_Cooling Rapid Cooling?->Yes_Cooling No_Cooling No_Cooling Rapid Cooling?->No_Cooling Cool Slowly Cool Slowly Yes_Cooling->Cool Slowly Try Different Solvent System Try Different Solvent System No_Cooling->Try Different Solvent System Yes_Recovery Yes_Recovery Low Recovery?->Yes_Recovery No_Recovery No_Recovery Low Recovery?->No_Recovery Used Too Much Solvent? Used Too Much Solvent? Yes_Recovery->Used Too Much Solvent? Successful Purification Successful Purification No_Recovery->Successful Purification Yes_Solvent Yes_Solvent Used Too Much Solvent?->Yes_Solvent No_Solvent No_Solvent Used Too Much Solvent?->No_Solvent Use Minimal Hot Solvent Use Minimal Hot Solvent Yes_Solvent->Use Minimal Hot Solvent Check Washing Solvent Check Washing Solvent No_Solvent->Check Washing Solvent

Caption: A troubleshooting decision tree for common issues encountered during recrystallization.

References

  • BenchChem. (n.d.). Removal of unreacted (S)-2-aminopropanamide hydrochloride from a reaction mixture.
  • BenchChem. (2025). Technical Support Center: Purification of Secondary Alkyl Amines.
  • Fluorochem. (n.d.). 2-(DIMETHYLAMINO)-2-PHENYLACETIC ACID.
  • Sigma-Aldrich. (n.d.). (2R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride.
  • BenchChem. (2025). Chirality and Stereochemistry of 2-Amino-2-phenylacetic Acid Derivatives: An In-depth Technical Guide.
  • BenchChem. (n.d.). (2S)-2-(dimethylamino)-2-phenylacetic acid.
  • Pharmaceutical Technology. (2026). Chiral Resolution with and without Resolving Agents.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents.
  • Quora. (2019). How to recrystallize phenoxyacetic acid.
  • University of California, Los Angeles. (n.d.). Recrystallization.

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 2-(Dimethylamino)-2-phenylacetic Acid Hydrochloride

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of unnatural amino acid derivatives. 2-(Dimethylamino)-2-phenylacetic acid hydrochloride (often referred to as N,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of unnatural amino acid derivatives. 2-(Dimethylamino)-2-phenylacetic acid hydrochloride (often referred to as N,N-dimethylphenylglycine hydrochloride) is a highly valuable building block in medicinal chemistry and peptide synthesis. However, its structural features—specifically the protonated tertiary amine and the electron-withdrawing phenyl ring—create unique vulnerabilities during long-term storage.

This guide bypasses generic advice to dissect the exact thermodynamic and kinetic degradation pathways of this compound, providing a self-validating framework to ensure absolute chemical and enantiomeric fidelity.

Part 1: Mechanistic Troubleshooting (Q&A)

Q1: My powdered aliquots have transformed from a free-flowing solid into a sticky, caked paste over the last three months. What is the physical mechanism here, and is the chemical still viable? A1: You are observing deliquescence driven by the extreme hygroscopicity of the hydrochloride salt.1[1]. The protonated dimethylamine group and the chloride counterion form strong ion-dipole interactions with atmospheric water molecules.

  • Causality & Action: Once moisture content exceeds a critical threshold, the crystal lattice collapses, forming a highly concentrated aqueous micro-environment. This mobility facilitates the hydrolysis of trace impurities and creates a medium where trace basic contaminants can initiate racemization. If your sample has caked, it must be re-lyophilized and its enantiomeric excess (ee%) re-verified before use.

Q2: We purchased the pure (S)-enantiomer, but chiral HPLC analysis after six months of storage shows a 15% presence of the (R)-enantiomer. How does a solid powder racemize? A2: Phenylglycine derivatives are notoriously susceptible to base-catalyzed racemization, exhibiting a2[2]. This is due to the mesomeric effect (+M) of the adjacent phenyl ring, which highly stabilizes the planar carbanion/enolate intermediate formed upon deprotonation of the alpha-carbon[2].

  • Causality & Action: Even in the solid state, if the sample absorbs moisture and is exposed to trace volatile bases in the laboratory atmosphere (e.g., ammonia or aliphatic amines), the HCl salt is locally neutralized. The free alpha-proton, now highly acidic, is abstracted, leading to a3[3]. Strict anhydrous and acid-buffered storage is mandatory.

Racemization A L-2-(Dimethylamino)-2-phenylacetic acid (Chiral Center Intact) BB BB A->BB B Trace Base / Moisture Exposure (Micro-environmental pH shift) C Alpha-Proton Abstraction D Planar Carbanion / Enolate (Mesomerically Stabilized) C->D Phenyl ring +M effect stabilizes intermediate E Non-stereoselective Reprotonation D->E F Racemic Mixture (Loss of Enantiomeric Purity) E->F BB->C

Base-catalyzed racemization pathway of phenylglycine derivatives.

Q3: We observe an unknown degradation peak at a lower retention time on our LC-MS after storing the compound in solution. What is the likely degradant? A3: If stored in an aqueous or protic solution for extended periods, especially at elevated temperatures, alpha-amino acids can undergo decarboxylation. The loss of CO₂ yields N,N-dimethylbenzylamine.

  • Causality & Action: The electron-withdrawing nature of the protonated amine and the phenyl ring weakens the C-C bond to the carboxylate. Never store this compound in solution for long-term archiving. Always prepare solutions fresh or store them frozen at -80°C at a strictly controlled pH (ideally < 4 to keep the amine fully protonated).

Part 2: Quantitative Stability Matrix

To eliminate guesswork, the following table summarizes the quantitative relationship between storage conditions, physical degradation, and enantiomeric fidelity over a 12-month period.

Storage ConditionTempRelative Humidity (RH)Expected Moisture UptakeEnantiomeric Excess (ee%) RetentionPhysical State Risk
Ambient (Open) 25°C60%> 15.0%< 50.0% (Rapid Racemization)Severe Deliquescence
Ambient (Sealed) 25°C< 5%< 1.0%> 95.0%Minor Clumping
Refrigerated 4°C< 5%< 0.5%> 98.0%Free-flowing
Optimal (Desiccated) -20°C< 1%< 0.1% > 99.9% Pristine Powder

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies incorporate self-validating steps to ensure your compound remains intact.

Protocol A: Anhydrous Aliquoting and Long-Term Storage
  • Step 1: Baseline Validation (Pre-weighing). Record the exact tare weight of empty, oven-dried amber glass vials to 0.1 mg accuracy.

  • Step 2: Atmosphere Control. Transfer the bulk container and vials into a glovebox purged with Argon. Causality: Argon is denser than air and nitrogen; it effectively blankets the solid powder, displacing reactive oxygen and moisture at the bottom of the vial.

  • Step 3: Aliquoting. Dispense single-use quantities (e.g., 50 mg) into the pre-tared vials.

  • Step 4: Hermetic Sealing. Cap tightly with PTFE-lined silicone septa. Causality: Standard silicone is highly permeable to moisture over a scale of months. PTFE provides a strict, impermeable vapor barrier.

  • Step 5: Integrity Validation (Post-weighing). Weigh the sealed vials. The difference between this mass and the tare mass is your baseline. Validation Check: Before using an aliquot months later, re-weigh the sealed vial. An increase of >0.5 mg definitively indicates seal failure and moisture ingress.

StorageWorkflow Step1 Receive Bulk HCl Salt (Verify Initial Mass) Step2 Transfer to Argon Glovebox (RH < 5%) Step1->Step2 Step3 Aliquot into Amber Vials (Pre-tared for validation) Step2->Step3 Step4 Seal with PTFE-lined Caps (Prevents moisture permeation) Step3->Step4 Step5 Secondary Containment (Desiccator with Drierite) Step4->Step5 Step6 Long-Term Storage at -20°C (Kinetically halts degradation) Step5->Step6

Optimal handling and storage workflow for hygroscopic amino acid hydrochlorides.

Protocol B: Chiral Purity Verification (Self-Validating HPLC)
  • Step 1: Sample Preparation. Dissolve 1 mg of the stored aliquot in 1 mL of anhydrous, HPLC-grade Methanol containing 0.1% Trifluoroacetic Acid (TFA). Causality: The TFA ensures the alpha-amine remains fully protonated, preventing in-situ base-catalyzed racemization during the sample preparation and analysis itself.

  • Step 2: System Suitability (Validation Step). Inject a known racemic standard of 2-(Dimethylamino)-2-phenylacetic acid. Adjust your chiral mobile phase (e.g., Hexane/IPA with 0.1% TFA on a Chiralcel OD-H column) until the resolution (Rs) between the (R) and (S) peaks is strictly ≥ 1.5. Validation Check: If Rs < 1.5, the system is fundamentally incapable of quantifying enantiomeric excess and the column/mobile phase must be optimized.

  • Step 3: Analysis. Inject the stored sample. Calculate the ee% based on the area under the curve (AUC) of the resolved enantiomeric peaks.

References

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. 2

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. 3

  • Buy (S)-Methyl 2-aminobutanoate hydrochloride | 56545-22-3. Smolecule. 1

Sources

Troubleshooting

Technical Support Center: Optimizing Amide Coupling Reactions for 2-(Dimethylamino)-2-phenylacetic acid hydrochloride

Welcome to the technical support resource for optimizing the amide coupling of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride. This guide is structured as a series of frequently asked questions (FAQs) to directly ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for optimizing the amide coupling of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges and nuances associated with this specific transformation. The insights provided herein are designed to help you enhance reaction efficiency, minimize side products, and streamline your purification process.

Part 1: Foundational Concepts & Reagent Selection

This section addresses the preliminary considerations that form the basis of a successful coupling reaction, from understanding the substrate's unique properties to selecting the most appropriate reagents.

Q1: What are the primary challenges when coupling 2-(Dimethylamino)-2-phenylacetic acid hydrochloride?

Answer:

The primary challenges stem from a combination of steric hindrance and the physicochemical properties of the starting material.

  • Steric Hindrance: The presence of a phenyl group and a dimethylamino group on the α-carbon creates significant steric bulk around the carboxylic acid. This can impede the approach of both the activating agent and the incoming amine nucleophile, slowing down the reaction rate and potentially leading to lower yields.[1]

  • The Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the tertiary dimethylamino group is protonated. This has two key implications:

    • Stoichiometry of Base: At least one equivalent of base is required to neutralize the HCl salt in situ to unmask the reactive carboxylate. An additional amount of base is typically needed to facilitate the coupling reaction itself.[2]

    • Solubility: The salt form can affect the solubility of the starting material in common aprotic solvents used for coupling reactions.

  • Risk of Racemization: Like many α-substituted chiral carboxylic acids, there is a significant risk of racemization (epimerization) at the α-carbon during the activation step.[3][4] This can occur via the formation of an oxazolone intermediate, especially under harsh conditions or with prolonged reaction times, leading to a loss of stereochemical integrity in the final product.[5]

Q2: How do I choose the right coupling reagent for this substrate?

Answer:

Given the sterically hindered nature of 2-(Dimethylamino)-2-phenylacetic acid, the choice of coupling reagent is critical. High-activity reagents are generally required.[1] Uronium/aminium and phosphonium salt-based reagents are strongly recommended over standard carbodiimides like DCC or EDC alone.[6][7]

Table 1: Comparison of Recommended Coupling Reagents

Reagent FamilyExample(s)Key AdvantagesConsiderations
Uronium/Aminium Salts HATU, HBTU, HCTU, COMU High reactivity, fast reaction times, and proven efficacy for hindered couplings.[1]Can react with the incoming amine if used in large excess.[7] COMU is a safer, non-explosive alternative to HOBt/HOAt-based reagents like HBTU/HATU.[8][9]
Phosphonium Salts PyBOP, PyAOP Excellent coupling efficiency with minimal racemization.[1][7] Byproducts are generally less problematic than those from uronium salts.Can be more expensive and are less stable in solution compared to uronium salts. BOP generates a carcinogenic byproduct (HMPA) and should be avoided.[7]
Carbodiimides + Additives EDC/HOBt, DIC/OxymaPure Cost-effective and widely available. The urea byproduct from EDC is water-soluble, simplifying workup.[7][8]Generally less potent than uronium/phosphonium salts for hindered substrates.[6] Activation without additives significantly increases the risk of racemization.[4]

Recommendation: For a robust starting point with this substrate, HATU or COMU are highly recommended due to their superior performance in difficult couplings.[1][7][8]

Q3: Do I need to add a base to the reaction? If so, which one and how much?

Answer:

Yes, the addition of a non-nucleophilic tertiary amine base is essential. The base serves two primary functions:

  • Neutralization: To deprotonate the hydrochloride salt of the starting material.

  • Activation: To facilitate the formation of the active ester intermediate by deprotonating the carboxylic acid.[10]

The choice and amount of base can significantly impact reaction success and the degree of racemization.[5]

  • Recommended Bases:

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base that is highly effective and widely used.[8]

    • N-Methylmorpholine (NMM): A slightly weaker base than DIPEA, sometimes preferred to minimize racemization.[8]

    • 2,4,6-Collidine: A weaker, hindered base that can be beneficial in cases where racemization is a major concern.[8]

  • Stoichiometry: A minimum of 2.0 equivalents of base relative to the starting acid hydrochloride is required.

    • 1.0 equivalent to neutralize the HCl salt.

    • 1.0 equivalent to facilitate the coupling reaction.

    • It is common practice to use a slight excess, typically 2.2 to 3.0 equivalents , to ensure the reaction proceeds efficiently.[2][11]

Part 2: Practical Protocol & Optimization

This section provides a detailed experimental procedure and a logical framework for troubleshooting common issues encountered during the reaction.

Q4: Can you provide a general, robust starting protocol for a typical coupling reaction?

Answer:

Certainly. The following protocol uses HATU as the coupling reagent and is a reliable starting point for coupling 2-(Dimethylamino)-2-phenylacetic acid hydrochloride with a primary or secondary amine.

Experimental Protocol: HATU-Mediated Amide Coupling

Materials:

  • 2-(Dimethylamino)-2-phenylacetic acid hydrochloride (1.0 equiv)

  • Amine coupling partner (1.0 - 1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(Dimethylamino)-2-phenylacetic acid hydrochloride (1.0 equiv).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M.

  • Amine Addition: Add the amine coupling partner (1.0-1.2 equiv) to the solution.

  • Base Addition: Add DIPEA (2.5 equiv) to the mixture and stir for 5-10 minutes at room temperature.

  • Activation & Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.1 equiv) portion-wise.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with a 5% aqueous citric acid solution (to remove excess base and DMF), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt byproduct), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Q5: My reaction is not going to completion. How can I troubleshoot this?

Answer:

A stalled or incomplete reaction is a common issue, often solvable by systematically evaluating the reaction parameters. The following workflow provides a logical troubleshooting guide.

G Start Reaction Stalled (Unreacted Starting Acid) CheckReagents 1. Verify Reagent Quality - Is coupling reagent fresh? - Are solvents anhydrous? Start->CheckReagents CheckStoich 2. Confirm Stoichiometry - Sufficient base added? (min. 2.2 eq) - Amine equiv correct? CheckReagents->CheckStoich Reagents OK Success Reaction Complete CheckReagents->Success Problem Found & Fixed IncreaseTemp 3. Increase Reaction Temperature - Warm to 40-50 °C - Monitor for decomposition CheckStoich->IncreaseTemp Stoichiometry OK CheckStoich->Success Problem Found & Fixed ChangeReagent 4. Switch Coupling Reagent - Try a more potent reagent (e.g., from EDC/HOBt to HATU/COMU) IncreaseTemp->ChangeReagent Still stalled IncreaseTemp->Success Reaction Driven to Completion ChangeReagent->Success New Reagent Works

Caption: Troubleshooting workflow for an incomplete coupling reaction.

Detailed Steps:

  • Reagent Integrity: Coupling reagents, especially HATU and EDC, are moisture-sensitive.[2] Ensure they are fresh and have been stored properly. Use anhydrous solvents, as water can hydrolyze the activated intermediate.

  • Stoichiometry Check: Double-check your calculations. The most common error is insufficient base to both neutralize the hydrochloride and promote the coupling.

  • Temperature & Time: For particularly stubborn couplings, gently heating the reaction to 40-50 °C can provide the necessary activation energy.[12] Extend the reaction time and monitor periodically.

  • Reagent Potency: If you are using a carbodiimide-based system (e.g., EDC/HOBt), it may not be powerful enough for this hindered substrate. Switching to a uronium salt like HATU or COMU often resolves the issue.[13]

Part 3: Side Reactions & Purification

This final section focuses on identifying and mitigating common side reactions and provides guidance on effectively purifying the final product.

Q6: I'm observing a significant side product. What could it be and how can I prevent it?

Answer:

The most likely and problematic side reaction is racemization of the α-carbon. Another possibility is the formation of an N-acylurea byproduct if using a carbodiimide reagent.

  • Racemization:

    • Identification: The diastereomeric product will often appear as a closely eluting spot on TLC or a separate peak in HPLC analysis. Chiral HPLC is the definitive method for quantification.

    • Prevention:

      • Use Additives: Always use racemization-suppressing additives like HOBt, and particularly its more acidic analogues HOAt or OxymaPure, when using carbodiimide coupling agents.[5][8] Reagents like HATU and COMU already incorporate these moieties.

      • Control Base: Use sterically hindered bases like DIPEA or 2,4,6-collidine. Avoid an excessive excess of base.[5][8]

      • Lower Temperature: Perform the coupling at 0 °C or even lower temperatures to slow down the rate of racemization.[14]

      • Minimize Activation Time: Pre-activation of the acid should be kept to a minimum before adding the amine.

  • N-Acylurea Formation:

    • Cause: This occurs with carbodiimide reagents (DCC, EDC) when the highly reactive O-acylisourea intermediate rearranges intramolecularly before the amine can intercept it.[8]

    • Prevention: The use of additives like HOBt or Oxyma is crucial, as they trap the O-acylisourea to form a more stable active ester, effectively preventing the rearrangement.[2]

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Acid Acid O-Acylisourea O-Acylisourea Acid->O-Acylisourea + EDC Active Ester Active Ester O-Acylisourea->Active Ester + HOBt O-Acylisourea_side O-Acylisourea Amide Product Amide Product Active Ester->Amide Product + Amine N-Acylurea N-Acylurea (Inactive Byproduct) O-Acylisourea_side->N-Acylurea Intramolecular Rearrangement

Caption: Prevention of N-acylurea side product using HOBt.

Q7: What are the recommended purification strategies for the final coupled product?

Answer:

The purification strategy depends on the polarity of your final amide product.

  • Standard Flash Column Chromatography: For most products, standard silica gel chromatography is effective. A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing polarity is a good starting point.

  • Purification of Polar Amides: If your final product is highly polar and shows poor mobility on silica (Rf ≈ 0), consider the following:[15]

    • Switch to a More Polar Mobile Phase: Use solvent systems like Dichloromethane/Methanol.

    • Reversed-Phase Chromatography (C18): This is an excellent alternative for polar compounds. The mobile phase is typically a mixture of water (often with 0.1% TFA or formic acid) and acetonitrile or methanol.[16]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica) with a reversed-phase solvent system (high organic content). It is particularly effective for purifying very polar compounds that are not retained by C18 columns.[17]

  • Aqueous Workup: A thorough aqueous workup as described in the protocol (Q4) is crucial. It removes water-soluble byproducts like the urea from EDC and salts, which simplifies the final chromatographic purification.[2]

References

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Hepatochem.com. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Growing Science. [Link]

  • Thadke, S. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 80, 153353. PMC. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]

  • Iris Biotech GmbH. (n.d.). Optimizing Peptide Coupling: Key Techniques. Iris-biotech.de. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5195. PMC. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage.com. [Link]

  • Valeur, E., & Bradley, M. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 719-734. ACS Publications. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Peptides. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Zhang, Z., et al. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic-chemistry.org. [Link]

  • Patsnap. (2026). Optimizing Amide Extraction Techniques For Pharmaceutical Purity. Patsnap.com. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage.com. [Link]

Sources

Optimization

reducing unwanted side reactions in 2-(Dimethylamino)-2-phenylacetic acid hydrochloride synthesis

Prepared by the Senior Application Scientist Team This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Dimethylamino)-2-phenylacetic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride. We will address common challenges, focusing on the mitigation of unwanted side reactions to improve yield, purity, and process robustness. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Section 1: The Core Synthesis Pathway - A Modified Strecker Approach

The most prevalent and scalable method for synthesizing α-amino acids like 2-(Dimethylamino)-2-phenylacetic acid is a variation of the Strecker synthesis.[1][2] This multi-component reaction typically involves an aldehyde, an amine, and a cyanide source, followed by hydrolysis. In this specific case, the reactants are benzaldehyde, dimethylamine, and a cyanide salt, culminating in the hydrolysis of the intermediate α-aminonitrile.

The overall workflow can be visualized as a two-stage process: formation of the α-aminonitrile intermediate and its subsequent hydrolysis to the final product.

cluster_0 Stage 1: α-Aminonitrile Formation cluster_1 Stage 2: Hydrolysis & Isolation Benzaldehyde Benzaldehyde Imine N,N-Dimethyl-1- phenylmethanimine (Imine Intermediate) Benzaldehyde->Imine Condensation (-H₂O) Dimethylamine Dimethylamine Dimethylamine->Imine Aminonitrile 2-(Dimethylamino)-2- phenylacetonitrile Imine->Aminonitrile Nucleophilic Addition Cyanide Cyanide Source (e.g., NaCN) Cyanide->Aminonitrile Hydrolysis Acid Hydrolysis (e.g., HCl, H₂SO₄) Aminonitrile->Hydrolysis Aminonitrile->Hydrolysis Intermediate Transfer Product_Freebase 2-(Dimethylamino)-2- phenylacetic acid Hydrolysis->Product_Freebase HCl_Salt Final Product: 2-(Dimethylamino)-2-phenylacetic acid hydrochloride Product_Freebase->HCl_Salt Salt Formation (HCl)

Caption: General workflow for the synthesis of 2-(Dimethylamino)-2-phenylacetic acid HCl.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors, from incomplete reactions to product loss during workup. Here’s a breakdown of common culprits and their solutions:

  • Incomplete Imine Formation (Stage 1): The initial condensation of benzaldehyde and dimethylamine to form the imine is a reversible equilibrium reaction. Failure to drive this equilibrium forward results in unreacted benzaldehyde, which can then participate in side reactions.

    • Causality: Water is a byproduct of imine formation. Its presence can push the equilibrium back towards the starting materials.

    • Solution: While the reaction is often run in aqueous systems, ensuring a high concentration of dimethylamine helps drive the reaction forward. Some protocols may utilize a Dean-Stark trap or drying agents in an organic solvent, but this is less common for this specific Strecker variation. A more practical approach is to allow sufficient time for imine formation before adding the cyanide source.

  • Side Reactions of Benzaldehyde: Benzaldehyde is prone to side reactions that consume the starting material. The most common are the Cannizzaro reaction (under strongly basic conditions) and the formation of benzoin.

    • Causality: These side reactions are often promoted by high temperatures and incorrect pH.

    • Solution: Maintain strict temperature control, ideally below 25°C, during the initial condensation and cyanide addition. Ensure the pH is controlled; the reaction is typically run under slightly basic to neutral conditions initially.

  • Incomplete Hydrolysis (Stage 2): The hydrolysis of the nitrile to a carboxylic acid requires harsh conditions (strong acid and heat). Incomplete hydrolysis is a very common cause of low yield, leaving the amide intermediate.

    • Causality: Insufficient reaction time, temperature, or acid concentration will lead to the formation of 2-(dimethylamino)-2-phenylacetamide.

    • Solution: Increase the reflux time or the concentration of the acid (e.g., using concentrated HCl or a mixture of H₂SO₄/H₂O). Monitor the reaction via TLC or LC-MS to confirm the disappearance of the nitrile and amide intermediates.

  • Product Loss During Workup: The product is an amino acid, making it highly soluble in aqueous acidic and basic solutions. Improper pH adjustment during extraction can lead to significant product loss.

    • Causality: The product has an isoelectric point (pI) where its solubility in water is minimal. If the pH is not adjusted correctly to this point during precipitation, the product will remain dissolved in the aqueous phase.

    • Solution: After hydrolysis, carefully neutralize the acidic solution. The product will precipitate out at its pI. A slow, dropwise addition of a base (like NaOH or NH₄OH) with vigorous stirring to a specific pH (typically pH 4-6, which should be empirically determined) is critical for maximizing recovery.

Q2: My final product is contaminated with a significant amount of mandelic acid. How can I prevent this?

A2: The formation of mandelic acid is a classic side reaction in Strecker-type syntheses and points to a specific mechanistic deviation.

  • Causality: This side reaction occurs when the cyanide ion attacks the benzaldehyde carbonyl directly, instead of the imine intermediate. This forms a cyanohydrin (mandelonitrile). Subsequent hydrolysis of this cyanohydrin yields mandelic acid, not the desired amino acid.[3] This pathway is favored if the concentration of the imine is low when the cyanide is added.

cluster_desired Desired Pathway cluster_side Side Reaction Pathway Benzaldehyde_D Benzaldehyde Imine Imine Intermediate Benzaldehyde_D->Imine -H₂O Dimethylamine_D Dimethylamine Dimethylamine_D->Imine Aminonitrile α-Aminonitrile (Product Precursor) Imine->Aminonitrile Cyanide_D CN⁻ Cyanide_D->Aminonitrile Attack on Imine Benzaldehyde_S Benzaldehyde Cyanohydrin Cyanohydrin (Mandelonitrile) Benzaldehyde_S->Cyanohydrin Cyanide_S CN⁻ Cyanide_S->Cyanohydrin Direct Attack on Aldehyde MandelicAcid Mandelic Acid (Impurity) Cyanohydrin->MandelicAcid Hydrolysis

Caption: Competing reaction pathways for benzaldehyde leading to desired product vs. impurity.

  • Preventative Measures:

    • Order of Addition: The most critical factor is to ensure the imine is pre-formed before the cyanide source is introduced. Mix the benzaldehyde and dimethylamine and allow them to stir for a period (e.g., 30-60 minutes) at a controlled temperature before slowly adding the cyanide solution.

    • pH Control: The rate of imine formation is pH-dependent. Maintaining a slightly basic to neutral pH during this step favors the formation of the imine over the cyanohydrin.

    • Temperature Management: Lower temperatures (e.g., 0-10°C) during cyanide addition can help control the exothermic reaction and favor the more organized attack on the pre-formed imine.

Q3: How can I effectively remove unreacted benzaldehyde from my final product?

A3: Unreacted benzaldehyde is a common neutral impurity that can often be removed with a well-designed extraction procedure.

  • Causality: Benzaldehyde lacks acidic or basic functional groups and will remain in the organic phase during typical aqueous extractions.

  • Solution: Liquid-Liquid Extraction:

    • After the hydrolysis step, the reaction mixture is strongly acidic. At this point, the desired product is a protonated, water-soluble salt.

    • Perform an extraction with a non-polar organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate). The unreacted benzaldehyde, being neutral and organic-soluble, will be partitioned into the organic layer.

    • Discard the organic layer. The purified aqueous layer, containing the product hydrochloride, can then be carried forward to the precipitation/crystallization step. Repeat the extraction 2-3 times to ensure complete removal.

Q4: My reaction mixture turns dark brown or black and forms tar-like substances. What is causing this and how can I prevent it?

A4: Dark coloration and tar formation are usually indicative of polymerization or degradation of the aldehyde starting material.

  • Causality: Aldehydes, especially aromatic ones like benzaldehyde, can undergo self-condensation reactions (like the aldol or Cannizzaro reactions) under basic conditions and at elevated temperatures. These can lead to complex, high-molecular-weight, colored byproducts.

  • Preventative Measures:

    • Strict Temperature Control: This is the most critical parameter. The initial mixing of reagents should be done at a low temperature (0-5°C) and the reaction should not be allowed to exotherm uncontrollably. Use an ice bath.

    • Control of Basicity: While some base is often present (from the cyanide salt or added dimethylamine), avoid excessively high pH. The use of a buffer system can sometimes be beneficial.

    • Purity of Reagents: Use freshly distilled or high-purity benzaldehyde. Older benzaldehyde can contain benzoic acid (from air oxidation), which can complicate the reaction, and other impurities that may promote polymerization.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the aldehyde, which is a source of impurities that can lead to discoloration.

Section 3: Recommended Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should optimize these based on their specific equipment and scale.

Protocol 1: Synthesis of 2-(Dimethylamino)-2-phenylacetonitrile (Intermediate)
ReagentMolar Eq.Recommended Quantity (for 0.1 mol scale)Notes
Benzaldehyde1.010.6 g (10.1 mL)Use freshly opened or distilled reagent.
Dimethylamine (40% in H₂O)2.528.2 g (31.7 mL)Excess drives imine formation.
Sodium Cyanide (NaCN)1.15.4 gEXTREME CAUTION: Highly toxic. Use in a fume hood with appropriate PPE. Quench any residual cyanide with bleach.
Water (Deionized)-50 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add the dimethylamine solution and 50 mL of water.

  • Cool the solution to 0-5°C.

  • Slowly add the benzaldehyde dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Allow the resulting mixture to stir at 5-10°C for 1 hour to ensure complete imine formation. A milky emulsion should form.

  • In a separate beaker, dissolve the sodium cyanide in 20 mL of cold water.

  • Add the sodium cyanide solution dropwise to the reaction flask over 30 minutes, again maintaining an internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC (e.g., 20% EtOAc/Hexanes). The spot corresponding to benzaldehyde should be completely consumed.

  • The product, 2-(dimethylamino)-2-phenylacetonitrile, will often separate as an oily layer. Extract the entire reaction mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to yield the crude α-aminonitrile as an oil. This crude product is often suitable for the next step without further purification.

Protocol 2: Hydrolysis and Isolation of the Hydrochloride Salt
ReagentMolar Eq.Recommended Quantity (for 0.1 mol scale)Notes
Crude α-Aminonitrile1.0Assumed from previous step (~17.4 g)
Concentrated HCl (37%)~6.050 mLCAUTION: Corrosive. Use in a fume hood.
Isopropanol-As needed for crystallization
Diethyl Ether-As needed for washing

Procedure:

  • Place the crude α-aminonitrile in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Carefully add 50 mL of concentrated hydrochloric acid. The mixture will likely become hot.

  • Heat the mixture to reflux (approx. 100-110°C) using a heating mantle.

  • Reflux for 6-12 hours. The reaction is complete when the evolution of ammonia gas ceases and the oily nitrile layer has fully dissolved.

  • IPC: A sample can be taken, basified, and analyzed by TLC or LC-MS to confirm the absence of the nitrile and amide intermediates.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours. The product hydrochloride salt should begin to crystallize.

  • If crystallization is slow, scratching the inside of the flask with a glass rod or adding a seed crystal can help. Addition of isopropanol can also promote precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold isopropanol, followed by a generous wash with cold diethyl ether to remove any residual organic impurities and to aid in drying.

  • Dry the white crystalline solid in a vacuum oven at 50-60°C to a constant weight.

References

  • Google Patents. (n.d.). Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from [Link]

  • PubMed. (2023). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Method for recovering and purifying phenylacetic acid.
  • PubMed. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Sciencemadness.org. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of D-phenylglycine and DL-phenylglycine.
  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]

  • YouTube. (2016). Strecker Synthesis of Alpha Amino Acids. Retrieved from [Link]

  • PubMed. (2001). Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. Retrieved from [Link]

  • RSC Publishing. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ICH. (2019). impurities: guideline for residual solvents q3c(r6). Retrieved from [Link]

  • MDPI. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Phenylglycine vs. 2-(Dimethylamino)-2-phenylacetic acid hydrochloride in Asymmetric Synthesis

For researchers and professionals in drug development, the selection of the right chiral reagent is a critical decision that dictates the efficiency, stereochemical outcome, and scalability of a synthetic route. Among th...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the selection of the right chiral reagent is a critical decision that dictates the efficiency, stereochemical outcome, and scalability of a synthetic route. Among the vast arsenal of chiral molecules, α-amino acid derivatives stand out for their structural rigidity, bifunctionality, and ready availability from the chiral pool. This guide provides an in-depth comparison of two such derivatives: the widely utilized phenylglycine and the more specialized 2-(dimethylamino)-2-phenylacetic acid hydrochloride .

While structurally similar—both possessing a phenyl group and a carboxylic acid at the α-carbon—the substitution at the nitrogen atom fundamentally defines their distinct roles in asymmetric synthesis. Phenylglycine, with its primary amine, excels as a versatile chiral auxiliary, covalently bonding to a substrate to direct stereoselective transformations. In contrast, 2-(dimethylamino)-2-phenylacetic acid, with its tertiary amine, functions primarily as a chiral resolving agent, separating racemic mixtures through non-covalent diastereomeric salt formation. This guide will dissect these applications, providing mechanistic insights, comparative data, and actionable protocols to inform your selection process.

Phenylglycine: The Versatile Chiral Auxiliary and Resolving Agent

Phenylglycine and its simple derivatives (esters, amides) are workhorses in asymmetric synthesis, celebrated for their high stereochemical control and reliability. Their utility stems from the N-H bond, which allows for the formation of transient chiral scaffolds with substrates.

Dominant Role: A Chiral Auxiliary in C-C Bond Formation

As a chiral auxiliary, phenylglycine is temporarily incorporated into an achiral substrate to create a chiral intermediate. The steric bulk of the phenyl group then directs the approach of a reagent from the less hindered face, leading to the formation of one stereoisomer in excess.

A classic and powerful application is the Asymmetric Strecker Synthesis for the production of non-natural α-amino acids. Here, (R)-phenylglycine amide condenses with an aldehyde or ketone to form a chiral imine. Subsequent nucleophilic attack by cyanide is sterically directed by the auxiliary, leading to a highly diastereomerically enriched α-amino nitrile.[1][2]

Mechanism of Stereoselection in Strecker Synthesis: The effectiveness of (R)-phenylglycine amide is magnified by a phenomenon known as a crystallization-induced asymmetric transformation .[3] In solution, the two diastereomeric α-amino nitrile products can equilibrate through a reversible imine-iminium pathway. However, one diastereomer is significantly less soluble and selectively precipitates, driving the equilibrium towards its formation.[3] This allows for theoretical yields approaching 100% for a single diastereomer, a significant advantage over methods without such a dynamic resolution process.[3][4]

Data Presentation: Asymmetric Strecker Reaction with (R)-Phenylglycine Amide

The following data, adapted from literature, demonstrates the high diastereoselectivity achieved in the one-pot synthesis of α-amino nitriles using various aldehydes.[3]

EntryAldehyde/KetoneSolventTime (h)Yield (%)Diastereomeric Ratio (dr)
1PivaldehydeMeOH168065:35
2PivaldehydeH₂O9693>99:1
33,4-DimethoxyphenylacetoneMeOH/H₂O9676>99:1
Experimental Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine Precursor

This protocol describes the synthesis of the diastereomerically pure α-amino nitrile from pivaldehyde, a key intermediate for (S)-tert-leucine.[3]

Rationale: This one-pot procedure in water leverages the low solubility of the desired diastereomer to drive the reaction to completion with near-perfect stereocontrol, showcasing a highly efficient and green chemical transformation.

  • Reaction Setup: Suspend (R)-phenylglycine amide hydrochloride (1.0 eq) and pivaldehyde (1.0 eq) in deionized water.

  • pH Adjustment: Add a solution of acetic acid (1.0 eq) to form the acetate salt of the amine in situ. This is crucial for maintaining a suitable pH for imine formation and subsequent cyanide addition.

  • Cyanide Addition: Cool the mixture and add a 30% aqueous solution of sodium cyanide (NaCN) (1.05 eq) dropwise. The in situ generation of HCN from NaCN and acetic acid provides the nucleophile.

  • Crystallization-Induced Transformation: Stir the resulting slurry vigorously at room temperature for 96 hours. During this period, the desired (R,S)-diastereomer crystallizes, while the soluble (R,R)-diastereomer equilibrates back to the imine, continuously feeding the formation of the desired product.

  • Isolation: Isolate the solid product by filtration, wash with cold water, and dry under vacuum to yield the α-amino nitrile with a dr > 99:1.

Secondary Role: Chiral Resolving Agent

As an amphoteric molecule, phenylglycine can also be used as a resolving agent. It can form diastereomeric salts with racemic bases (via its carboxylic acid) or racemic acids (via its amine). However, simpler chiral amines or acids are often preferred for this purpose.

2-(Dimethylamino)-2-phenylacetic acid hydrochloride: The Specialist Resolving Agent

The key structural feature of 2-(dimethylamino)-2-phenylacetic acid is its tertiary amine. This prevents it from forming imines or amides, precluding its use as a traditional chiral auxiliary in the manner of phenylglycine. Instead, its primary and most effective application is as a chiral resolving agent , specifically for the separation of racemic acids.[5]

Mechanism of Chiral Resolution

Chiral resolution via diastereomeric salt formation is a classical and industrially relevant technique.[6][7][8] The process relies on the principle that diastereomers have different physical properties, most notably solubility.[9]

The hydrochloride salt of 2-(dimethylamino)-2-phenylacetic acid is first converted to the free base. This chiral base is then reacted with a racemic acid (e.g., a racemic carboxylic acid). This acid-base reaction forms a pair of diastereomeric salts:

  • (R)-amine + (R)-acid → (R,R)-salt

  • (R)-amine + (S)-acid → (R,S)-salt

Due to their different three-dimensional structures, these two salts will have different crystal lattice energies and solubilities in a given solvent.[10] By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be induced to crystallize preferentially, while the other remains in solution.

G racemic_acid Racemic Acid ((R)-Acid + (S)-Acid) mix mix racemic_acid->mix chiral_base (R)-2-(Dimethylamino) -2-phenylacetic acid chiral_base->mix solid Solid Crystal (e.g., (R,R)-salt) acidification acidification solid->acidification solution Mother Liquor (Enriched in (R,S)-salt) pure_acid Enantiopure (R)-Acid recovered_base Recovered Chiral Base crystallization crystallization mix->crystallization filtration filtration crystallization->filtration filtration->solid Less Soluble filtration->solution More Soluble acidification->pure_acid acidification->recovered_base

Workflow for chiral resolution using a chiral amine resolving agent.

Experimental Considerations

The success of a chiral resolution is not guaranteed and requires empirical optimization.

  • Solvent Screening: The choice of solvent is paramount. It must provide a significant solubility differential between the two diastereomeric salts. A typical screening process involves testing a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate).

  • Stoichiometry: While a 1:1 stoichiometry of racemic acid to resolving agent is common, using a substoichiometric amount of the resolving agent (e.g., 0.5 eq) can sometimes improve the purity of the crystallized salt, albeit at the cost of yield.

  • Temperature Profile: Cooling rate during crystallization can impact crystal size and purity. Slow, controlled cooling is generally preferred to avoid trapping impurities.

Head-to-Head Comparison and Application Guide

FeaturePhenylglycine & Derivatives2-(Dimethylamino)-2-phenylacetic acid HCl
Primary Function Chiral AuxiliaryChiral Resolving Agent
Mechanism Covalent bond formation to direct stereoselective reactionNon-covalent diastereomeric salt formation and separation
Typical Application Asymmetric synthesis of α-amino acids (Strecker), β-lactams.[1][11][12]Resolution of racemic carboxylic acids and other acidic compounds.[5][13]
Key Advantage Can create new stereocenters from achiral precursors with high efficiency (asymmetric synthesis).[14]Simple, scalable, and effective for separating existing enantiomers.[6]
Key Limitation Requires stoichiometric use and subsequent cleavage of the auxiliary.Maximum theoretical yield for the desired enantiomer is 50% (unless the undesired enantiomer is racemized and recycled).[5]
N-Functionality Primary/Secondary AmineTertiary Amine
Decision-Making Workflow: Which Reagent to Choose?

The choice between these two reagents is fundamentally a choice between two distinct strategies in obtaining enantiopure compounds: Asymmetric Synthesis vs. Chiral Resolution .

Decision_Tree cluster_res Resolution Pathway cluster_synth Asymmetric Synthesis Pathway start What is your synthetic goal? q1 Are you starting with a racemic mixture of your final product or a key intermediate? start->q1 q2 Are you synthesizing a new chiral center from an achiral precursor? start->q2 is_acid Is the racemic compound an acid? q1->is_acid Yes is_strecker Is the target an alpha-amino acid? q2->is_strecker Yes use_dmaa Use 2-(Dimethylamino) -2-phenylacetic acid as a resolving agent. is_acid->use_dmaa Yes other_res Consider other resolving agents (e.g., phenylglycine for a base, tartaric acid, etc.) is_acid->other_res No use_pg Use Phenylglycine Amide as a chiral auxiliary in an Asymmetric Strecker Synthesis. is_strecker->use_pg Yes other_aux Consider phenylglycine or other auxiliaries for different transformations (e.g., aldol, alkylation). is_strecker->other_aux No

Decision tree for selecting the appropriate chiral strategy.

Senior Application Scientist's Perspective

From a practical standpoint, the decision between asymmetric synthesis with an auxiliary like phenylglycine and chiral resolution with an agent like 2-(dimethylamino)-2-phenylacetic acid often comes down to overall process efficiency and atom economy.

Choose Phenylglycine as a Chiral Auxiliary when:

  • You are designing a synthesis from the ground up from simple, achiral starting materials.

  • The target molecule is an α-amino acid or β-lactam, where established, high-yielding protocols exist.

  • A dynamic, crystallization-induced transformation is possible, allowing for yields greater than the 50% limit of classical resolution.

Choose 2-(Dimethylamino)-2-phenylacetic acid as a Resolving Agent when:

  • An efficient synthesis of the racemic target compound already exists.

  • The target molecule is a moderately complex carboxylic acid that is difficult to construct via an auxiliary-based approach.

  • You have the infrastructure for large-scale crystallization and solvent handling, and potentially for racemizing and recycling the undesired enantiomer to improve overall yield.

Ultimately, both phenylglycine and 2-(dimethylamino)-2-phenylacetic acid are invaluable tools. Phenylglycine offers the elegance of creating chirality, while 2-(dimethylamino)-2-phenylacetic acid provides a robust and pragmatic solution for purifying it. A comprehensive understanding of their distinct mechanisms and applications empowers the modern chemist to design more efficient, scalable, and stereochemically precise synthetic routes.

References

  • Elucidation of the mechanism of chiral selectivity in diastereomeric salt formation using organic solvent nanofiltration. Chemical Communications (RSC Publishing). Available from: [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available from: [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications. PMC. Available from: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]

  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. Available from: [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. ResearchGate. Available from: [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Publications. Available from: [Link]

  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Semantic Scholar. Available from: [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Available from: [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS. Available from: [Link]

  • (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace. Available from: [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. ACS Publications. Available from: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC. Available from: [Link]

  • Chiral resolution. Wikipedia. Available from: [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PMC. Available from: [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available from: [Link]

  • Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid. Google Patents.

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Comparative

A Comparative Guide to the HPLC Method Validation for 2-(Dimethylamino)-2-phenylacetic acid hydrochloride Quantitative Analysis

A Senior Application Scientist's Guide to Ensuring Method Performance and Regulatory Compliance In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Ensuring Method Performance and Regulatory Compliance

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, experience-driven approach to the High-Performance Liquid Chromatography (HPLC) method validation for the quantitative analysis of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride. Moving beyond a simple checklist of validation parameters, this document delves into the scientific rationale behind experimental choices, offers a comparative perspective on analytical alternatives, and is grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

Introduction: The "Why" Behind the Method

2-(Dimethylamino)-2-phenylacetic acid hydrochloride is a key chemical entity whose precise quantification is critical for ensuring product quality, safety, and efficacy. The selection of an analytical method is not arbitrary; it is a decision guided by the physicochemical properties of the analyte and the intended application of the method.[1] A validated analytical procedure is a mandatory requirement for regulatory submissions, providing documented evidence that the method is fit for its purpose.[2][3][4][5]

This guide will focus on a reversed-phase HPLC (RP-HPLC) method, a widely adopted technique in the pharmaceutical industry due to its versatility, high resolution, and sensitivity. We will explore the development of a specific method for 2-(Dimethylamino)-2-phenylacetic acid hydrochloride and then meticulously validate its performance characteristics.

The Proposed HPLC Method: A Step-by-Step Protocol

The development of a robust HPLC method requires careful consideration of several critical parameters to achieve optimal separation and detection of the analyte.

Experimental Protocol

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which provides good retention for moderately polar compounds like our analyte.

  • Mobile Phase: A mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate buffer, pH 3.0) in a 40:60 (v/v) ratio. The organic modifier (acetonitrile) is selected for its elution strength and UV transparency. The acidic pH of the buffer is crucial to ensure the analyte, a tertiary amine, is in its protonated, more polar form, leading to better peak shape and retention time consistency.

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic resolution.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is essential for reproducible retention times.

  • Detection Wavelength: 215 nm. This wavelength is selected based on the UV absorbance spectrum of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride, ensuring high sensitivity.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride reference standard in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 10-150 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing 2-(Dimethylamino)-2-phenylacetic acid hydrochloride in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

The Cornerstone of Reliability: Method Validation

Method validation is the process of demonstrating, through laboratory studies, that the performance characteristics of the analytical method meet the requirements for its intended application.[1] The validation process follows the principles outlined in ICH Q2(R1) and USP General Chapter <1225>.[6][7]

The following diagram illustrates the typical workflow for HPLC method validation:

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A typical workflow for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8][9]

  • Experimental Approach:

    • Analyze a blank sample (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a placebo sample (a mixture of all excipients without the API) to confirm the absence of interference from the formulation matrix.

    • Analyze a sample of the API that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that degradation products do not co-elute with the main peak.

Linearity and Range

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.[7] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Experimental Approach:

    • Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 80% to 120% of the test concentration).[6]

    • Inject each concentration in triplicate.

    • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²)≥ 0.9990.9998
y-interceptClose to zero150.3
Range80% - 120% of test concentration80 - 120 µg/mL
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

  • Experimental Approach:

    • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

Concentration LevelAcceptance Criteria (% Recovery)Hypothetical Mean Recovery (%)
80%98.0 - 102.099.5
100%98.0 - 102.0100.2
120%98.0 - 102.0101.1
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision): Assesses the precision under the same operating conditions over a short interval of time.

    • Experimental Approach: Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Expresses the within-laboratory variations, such as different days, different analysts, or different equipment.

    • Experimental Approach: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

Precision LevelAcceptance Criteria (%RSD)Hypothetical Result (%RSD)
Repeatability≤ 2.00.8
Intermediate Precision≤ 2.01.2
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Experimental Approach (Based on the Standard Deviation of the Response and the Slope):

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

ParameterHypothetical Result
LOD0.5 µg/mL
LOQ1.5 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

  • Experimental Approach:

    • Introduce small, deliberate changes to the method parameters, one at a time.

    • Examples of variations include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

      • pH of the aqueous buffer (± 0.1 units)

    • Analyze a system suitability solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates).

Parameter VariedImpact on System Suitability
Flow Rate (0.9 mL/min)Within acceptance criteria
Flow Rate (1.1 mL/min)Within acceptance criteria
Temperature (28 °C)Within acceptance criteria
Temperature (32 °C)Within acceptance criteria
Acetonitrile (38%)Within acceptance criteria
Acetonitrile (42%)Within acceptance criteria
pH (2.9)Within acceptance criteria
pH (3.1)Within acceptance criteria

Comparison with Alternative Analytical Techniques

While RP-HPLC with UV detection is a robust and widely used method, other techniques can also be employed for the quantitative analysis of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride, each with its own advantages and disadvantages.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds; potential for thermal degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by detection based on mass-to-charge ratio.High sensitivity and selectivity; provides structural information.Higher cost and complexity of instrumentation.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency; small sample volume required.Lower sensitivity for some applications; reproducibility can be challenging.

For routine quality control of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride in a pharmaceutical setting, the validated RP-HPLC method with UV detection offers the optimal balance of performance, cost-effectiveness, and ease of use.

Conclusion: A Foundation of Quality

This guide has provided a comprehensive framework for the validation of an HPLC method for the quantitative analysis of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride. By adhering to a scientifically sound validation protocol grounded in regulatory guidelines, researchers, scientists, and drug development professionals can ensure the generation of reliable and defensible analytical data. This, in turn, is fundamental to guaranteeing the quality, safety, and efficacy of pharmaceutical products. The principles and methodologies outlined herein serve as a robust template for the development and validation of analytical methods for a wide range of pharmaceutical compounds.

References

  • Lab Manager. (2025, October 22).
  • Ofni Systems.
  • uspbpep.com.
  • PMC. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • Essential FDA. (2025, December 26).
  • ResearchGate. (2010). Development and validation of a RP-HPLC method for the determination of Chlorpheniramine maleate and phenylephrine in pharmaceutical dosage form.
  • uspbpep.com. (2011, December 3).
  • European Medicines Agency. (2023, December 14). ICH Q2(R2)
  • ProPharma Group. (2024, June 25).
  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGugC670ARjljf0BolMvqUyYzWdPUsrOW8fO_36lytVm82Gw0amrCfrvoBNhBgsnpz33qen1I9tInUHYD8Esa6c9RNciPsavUoBWXmF0Q7ASkyqhwU5Hh55aHPG_VAYtq-XLljluGitK2WJHCDYGAbD8GNJI9Vqj0qoiBKV8bgBpf0lsrB7HVkNbOLjUN1OiE_CgCUjivzogv6H-RsT8ieTLvJcRwaF0qeza-58CDt_49SW0QBfmp9hVLY9IhnCagwqsc_Pv3PlpyxkMOTaVO_VGW7viImNOEu0py_h_sE=](

Sources

Validation

A Senior Application Scientist's Guide to N-Methylation of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride

For researchers and professionals in drug development, the precise chemical modification of active pharmaceutical ingredients (APIs) is a cornerstone of optimizing their therapeutic profiles. One such critical modificati...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise chemical modification of active pharmaceutical ingredients (APIs) is a cornerstone of optimizing their therapeutic profiles. One such critical modification is N-methylation, the addition of a methyl group to a nitrogen atom.[1] This guide provides an in-depth, objective comparison of various N-methylation methods for 2-(Dimethylamino)-2-phenylacetic acid hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. The insights provided herein are grounded in established chemical principles and supported by experimental data to empower you in making informed decisions for your synthetic strategies.

The Significance of N-Methylation

N-methylation can profoundly alter the physicochemical and biological properties of a molecule. Introducing a methyl group to a nitrogen atom can enhance metabolic stability, improve membrane permeability, and modulate the bioactivity of a compound.[1][2] In the context of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride, quaternization of the tertiary amine to a quaternary ammonium salt through N-methylation can be a crucial step in the synthesis of specific API targets.

Comparative Analysis of N-Methylation Methodologies

Several methods exist for the N-methylation of tertiary amines. This guide will focus on the most relevant and practical approaches, comparing their mechanisms, advantages, and limitations.

Classical Alkylation with Methyl Halides

This long-standing method involves the direct reaction of the tertiary amine with a methyl halide, typically methyl iodide (MeI) or methyl bromide (MeBr). The reaction proceeds via a straightforward SN2 mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic methyl group of the halide.

Mechanism of SN2 Alkylation:

SN2_Mechanism amine R₃N: transition_state [R₃N---CH₃---X]ᵟ⁺ amine->transition_state Nucleophilic Attack methyl_halide CH₃-X methyl_halide->transition_state product R₃N⁺-CH₃ transition_state->product leaving_group X⁻ transition_state->leaving_group Leaving Group Departure

Caption: SN2 mechanism of N-methylation using a methyl halide.

Advantages:

  • Simplicity: The reaction is conceptually simple and often requires straightforward experimental setups.

  • High Reactivity: Methyl iodide is a potent methylating agent, often leading to high reaction rates.[3]

Disadvantages:

  • Toxicity and Carcinogenicity: Methyl halides are toxic and carcinogenic, necessitating stringent safety precautions.[4][5]

  • Overalkylation: While less of a concern for tertiary amines which form stable quaternary salts, primary and secondary amines are prone to over-methylation.[6]

  • Cost: Methyl iodide and bromide can be expensive reagents.[5]

Experimental Protocol: N-methylation using Methyl Iodide

  • Dissolve 2-(Dimethylamino)-2-phenylacetic acid hydrochloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile or acetone.

  • Add a base, such as potassium carbonate (1.5 eq), to neutralize the hydrochloride and free the tertiary amine.

  • Add methyl iodide (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Reductive Amination

Reductive amination offers a versatile and often milder alternative to direct alkylation.[7] While typically used for methylating primary and secondary amines, a variation of this method can be adapted for the quaternization of tertiary amines. This involves the reaction with formaldehyde to form a transient iminium ion, which is then reduced. However, for a tertiary amine like 2-(Dimethylamino)-2-phenylacetic acid, the more relevant application of reductive amination principles would be in its synthesis from a secondary amine precursor. For the purpose of quaternization, this method is less direct.

A more common approach for tertiary amines is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.[8][9] This reaction is highly effective for methylating primary and secondary amines to their tertiary counterparts.[8]

Mechanism of the Eschweiler-Clarke Reaction:

Eschweiler_Clarke amine R₂NH imine [R₂N=CH₂]⁺ amine->imine Condensation formaldehyde CH₂O formaldehyde->imine product R₂N-CH₃ imine->product Hydride Transfer formic_acid HCOOH formic_acid->product co2 CO₂ formic_acid->co2 Decarboxylation

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Advantages of Reductive Amination Methods:

  • Milder Conditions: Often proceeds under milder conditions compared to classical alkylation.

  • Reduced Overalkylation Risk (for primary/secondary amines): The reaction typically stops at the tertiary amine stage.[8]

  • Readily Available Reagents: Formaldehyde and formic acid are common and inexpensive laboratory reagents.

Disadvantages:

  • Less Direct for Quaternization: The Eschweiler-Clarke reaction is primarily for methylation of primary and secondary amines.

  • Potential for Side Reactions: The use of strong reducing agents can sometimes lead to undesired side reactions.

"Green" Methylating Agents: Dimethyl Carbonate and Dimethyl Sulfoxide

In recent years, there has been a significant push towards more environmentally friendly synthetic methods. Dimethyl carbonate (DMC) and dimethyl sulfoxide (DMSO) have emerged as greener alternatives to traditional methylating agents.[10]

  • Dimethyl Carbonate (DMC): DMC is a non-toxic and biodegradable reagent that can effectively methylate amines.[10] The reaction is typically carried out at elevated temperatures and pressures and may require a catalyst.[10]

  • Dimethyl Sulfoxide (DMSO): DMSO, a common and low-toxicity solvent, can also act as a methylating agent in the presence of a reducing agent like formic acid.

Advantages of Green Methylating Agents:

  • Lower Toxicity: Significantly less toxic than methyl halides.[10]

  • Environmental Friendliness: DMC is biodegradable.[10]

  • Cost-Effectiveness: DMSO is an inexpensive and widely available solvent.

Disadvantages:

  • Harsher Conditions: Often require higher temperatures and pressures, which may not be suitable for all substrates.[10]

  • Catalyst Requirement: DMC methylation may necessitate the use of a catalyst.

Experimental Protocol: N-methylation using Dimethyl Carbonate

  • Place 2-(Dimethylamino)-2-phenylacetic acid hydrochloride (1.0 eq), dimethyl carbonate (excess), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a high-pressure reactor.

  • Seal the reactor and heat to 120-150°C for 12-24 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Dilute the reaction mixture with an appropriate solvent and filter to remove inorganic salts.

  • Remove the solvent and excess DMC under reduced pressure.

  • Purify the product as needed.

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases.[11] For the N-methylation of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride, which may have limited solubility in organic solvents, PTC can be particularly advantageous. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the deprotonated amine from the aqueous phase to the organic phase where it can react with the methylating agent.

Workflow for Phase Transfer Catalyzed N-Methylation:

PTC_Workflow cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase amine_salt R₃N·HCl amine R₃N amine_salt->amine Deprotonation base NaOH base->amine ion_pair_aq Q⁺NR₃ amine->ion_pair_aq Ion Pairing catalyst_aq Q⁺X⁻ catalyst_aq->ion_pair_aq ion_pair_org Q⁺NR₃ ion_pair_aq->ion_pair_org Phase Transfer methylating_agent CH₃Y product_org R₃N⁺CH₃ Y⁻ methylating_agent->product_org catalyst_org Q⁺X⁻ product_org->catalyst_org Catalyst Regeneration ion_pair_org->product_org Reaction

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quan...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides an in-depth technical comparison of the mass spectrometric fragmentation patterns of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride, a compound of interest in various research and development sectors. We will explore its fragmentation under both hard and soft ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI), and present comparative analytical workflows using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to 2-(Dimethylamino)-2-phenylacetic acid hydrochloride

2-(Dimethylamino)-2-phenylacetic acid hydrochloride is an alpha-amino acid derivative characterized by a phenyl group and a dimethylamino group attached to the alpha-carbon. Its hydrochloride salt form enhances its stability and solubility. The structural features of this molecule, including the aromatic ring, the carboxylic acid group, and the tertiary amine, dictate its fragmentation behavior in the mass spectrometer.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. While a molecular ion peak ([M]⁺˙) for the free base (C₁₀H₁₃NO₂) at m/z 179 may be observed, it is often weak or absent due to the molecule's instability under EI conditions. The fragmentation pattern is anticipated to be dominated by several key pathways:

  • Alpha-Cleavage (α-Cleavage): This is a characteristic fragmentation for compounds containing a tertiary amine. The cleavage of the Cα-Cβ bond (the bond between the alpha-carbon and the phenyl-bearing carbon) is a highly favored pathway, leading to the formation of a stable immonium ion.

  • Benzylic Cleavage and Tropylium Ion Formation: Fragmentation of the phenylacetic acid backbone is expected, with the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 being a prominent feature in the spectra of many phenyl-containing compounds.[1]

  • Decarboxylation: The loss of the carboxyl group as CO₂ (44 Da) is a common fragmentation pathway for carboxylic acids.

  • Fragmentation of the Dimethylamino Group: Loss of a methyl radical (•CH₃) from the dimethylamino group can also occur.

Based on these principles, the following table summarizes the predicted major fragment ions for 2-(Dimethylamino)-2-phenylacetic acid in EI-MS.

m/z Proposed Fragment Ion Proposed Fragmentation Pathway
179[C₁₀H₁₃NO₂]⁺˙Molecular ion of the free base
134[C₉H₁₂N]⁺Loss of COOH radical
91[C₇H₇]⁺Tropylium ion from benzylic cleavage
72[C₄H₁₀N]⁺Immonium ion from α-cleavage
44[C₂H₆N]⁺Fragment from the dimethylamino group

Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, in the positive ion mode. For 2-(Dimethylamino)-2-phenylacetic acid (free base, MW 179.22), the expected protonated molecule will have an m/z of 180.1. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, providing valuable structural information. The fragmentation in ESI is generally less extensive than in EI and is characterized by neutral losses and the formation of stable product ions.

Key predicted fragmentation pathways for the [M+H]⁺ ion of 2-(Dimethylamino)-2-phenylacetic acid include:

  • Neutral Loss of Water (H₂O): A common fragmentation for protonated amino acids, involving the carboxyl group.

  • Neutral Loss of Carbon Monoxide (CO): Often follows the loss of water.

  • Loss of Dimethylamine ((CH₃)₂NH): Cleavage of the Cα-N bond can lead to the neutral loss of dimethylamine.

  • Formation of an Acylium Ion: Loss of the dimethylamino group can lead to the formation of a stable acylium ion.

The following table outlines the predicted major product ions in the ESI-MS/MS spectrum of protonated 2-(Dimethylamino)-2-phenylacetic acid.

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Proposed Fragmentation Pathway
180.1162.1H₂OLoss of water from the carboxylic acid
180.1134.1H₂O + COSequential loss of water and carbon monoxide
180.1135.1(CH₃)₂NHLoss of dimethylamine
180.1105.1C₄H₁₀N•Formation of the benzoyl cation

The following diagram illustrates the predicted ESI-MS/MS fragmentation pathways:

G M [M+H]⁺ m/z 180.1 frag1 [M+H-H₂O]⁺ m/z 162.1 M->frag1 - H₂O frag3 [M+H-(CH₃)₂NH]⁺ m/z 135.1 M->frag3 - (CH₃)₂NH frag4 [C₇H₅O]⁺ m/z 105.1 M->frag4 - C₄H₁₀N• frag2 [M+H-H₂O-CO]⁺ m/z 134.1 frag1->frag2 - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(Dimethylamino)-2-phenylacetic acid.

Comparative Analytical Workflows: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride depends on several factors, including the sample matrix, the required sensitivity, and the desired throughput.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility and polar nature of amino acids, derivatization is a mandatory step for their analysis by GC-MS.[2] This process replaces active hydrogens on the carboxyl and amino groups with less polar functional groups, increasing the analyte's volatility and improving its chromatographic behavior.

Workflow for GC-MS Analysis:

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis a Sample Extraction b Derivatization a->b c Solvent Evaporation & Reconstitution b->c d Injection c->d e Chromatographic Separation d->e f EI Ionization & Fragmentation e->f g Mass Analysis f->g h Peak Integration g->h i Spectral Library Matching h->i j Quantification i->j

Caption: A typical workflow for the GC-MS analysis of amino acids.

Detailed Protocol for GC-MS (Derivatization with MTBSTFA):

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve in a suitable solvent (e.g., methanol) and vortex.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile to the dried sample.

    • Heat the mixture at 100 °C for 2 hours to ensure complete derivatization.[2]

  • GC-MS Parameters:

    • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Injector Temperature: 250 °C.

    • MS Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the significant advantage of analyzing underivatized amino acids directly in solution, which simplifies sample preparation and reduces analysis time.[3][4] Reversed-phase chromatography with a suitable column chemistry can be employed for separation.

Workflow for LC-MS/MS Analysis:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis a Sample Dilution b Filtration a->b c Injection b->c d Chromatographic Separation c->d e ESI Ionization d->e f Precursor Ion Selection e->f g Collision-Induced Dissociation f->g h Product Ion Analysis g->h i Peak Integration (MRM) h->i j Quantification i->j

Caption: A streamlined workflow for the LC-MS/MS analysis of underivatized amino acids.

Detailed Protocol for LC-MS/MS:

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • LC-MS/MS Parameters:

    • LC Column: A C18 column suitable for polar compounds (e.g., Agilent ZORBAX RRHD SB-C18, 2.1 x 100 mm, 1.8 µm) or a HILIC column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to achieve separation.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • MS/MS Mode: Multiple Reaction Monitoring (MRM) for quantification, using the precursor ion (m/z 180.1) and a specific product ion (e.g., m/z 134.1).

Comparison of GC-MS and LC-MS/MS for Analysis

Feature GC-MS LC-MS/MS
Sample Preparation Requires derivatization (time-consuming)Minimal (dilution and filtration)
Analysis Time Longer due to derivatization and GC run timesFaster overall workflow
Sensitivity Can be very sensitive, but depends on derivatization efficiencyGenerally offers high sensitivity, especially with MRM
Specificity Good, based on retention time and mass spectrumExcellent, based on precursor/product ion transitions (MRM)
Compound Coverage Limited to volatile and thermally stable derivativesBroader applicability to a wider range of compounds
Matrix Effects Can be an issue, but often mitigated by derivatizationSusceptible to ion suppression/enhancement
Instrumentation Widely available and robustMore specialized but increasingly common

Conclusion

The mass spectrometric fragmentation of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride is predictable based on the fragmentation rules of its constituent functional groups. Electron Ionization leads to extensive fragmentation, providing a characteristic fingerprint, while Electrospray Ionization with tandem mass spectrometry offers a softer ionization approach with controlled fragmentation, ideal for quantitative analysis.

The choice between GC-MS and LC-MS/MS for the analysis of this compound presents a trade-off between the established, albeit more laborious, derivatization-based GC-MS methods and the more direct and rapid LC-MS/MS techniques. For high-throughput screening and quantitative applications, LC-MS/MS is often the preferred platform due to its simplified sample preparation and high specificity. However, GC-MS remains a valuable tool, particularly when dealing with complex matrices where derivatization can aid in sample cleanup and improve chromatographic performance. The selection of the optimal analytical strategy will ultimately depend on the specific requirements of the research or development project.

References

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules, 24(4), 679. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2018). Molecules, 23(7), 1567. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Guo, Y., et al. (2010). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Journal of Mass Spectrometry, 45(2), 131-138. [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.
  • Jackson, G. P., & Ugarov, M. (2005). The role of internal energy in the fragmentation of ions in mass spectrometry. Mass Spectrometry Reviews, 24(3), 397-417.
  • Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
  • Ly, T., & Julian, R. R. (2009). Radical-driven dissociation of peptide cations in the gas phase. Mass spectrometry reviews, 28(6), 903-921.
  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017). Agilent Technologies. [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.
  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. (2022). Analytical Chemistry, 94(5), 2499-2507. [Link]

  • Rapid LC-MS/MS Analysis of Free Amino Acids. (n.d.). SCIEX. [Link]

  • A Novel LC MS/MS Method for the Direct Analysis of Underivatized Amino Acids In Human Plasma. (2023). LabRulez. [Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (2018). Journal of Separation Science, 41(5), 1145-1154. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2024). Molecules, 29(22), 5136. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). Metabolites, 11(3), 183. [Link]

  • Voinov, V. G., et al. (2016). Electron capture dissociation and related fragmentation techniques. Mass spectrometry reviews, 35(1), 30-49.
  • Wesdemiotis, C., & McLafferty, F. W. (1987). Mechanisms of mass spectrometric fragmentation reactions. Chemical reviews, 87(3), 485-500.
  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023). Molecules, 28(8), 3465. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2026). LCGC International. [Link]

  • EI mass spectra of phenylacetic acid. (n.d.). ResearchGate. [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. (2012). The Journal of organic chemistry, 77(17), 7433–7440. [Link]

  • Phenylacetic acid, 2-methylbutyl ester. (n.d.). NIST WebBook. [Link]

  • 2-(Methylamino)-2-phenylacetic acid. (n.d.). PubChem. [Link]

  • mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6549. [Link]

  • A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. (2013). Rapid Communications in Mass Spectrometry, 27(2), 171-183. [Link]

  • Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. (2014). Journal of the American Society for Mass Spectrometry, 25(10), 1796-1805. [Link]

Sources

Validation

Benchmarking the Catalytic Efficiency of 2-(Dimethylamino)-2-phenylacetic Acid Hydrochloride Against Standard Ligands

Executive Summary As a Senior Application Scientist specializing in transition-metal catalysis, I frequently evaluate novel ligand architectures to overcome the limitations of classic cross-coupling methodologies. While...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in transition-metal catalysis, I frequently evaluate novel ligand architectures to overcome the limitations of classic cross-coupling methodologies. While Ullmann-type C-N and C-O coupling reactions have been 1[1], standard ligands often struggle with unactivated aryl chlorides or require highly polar, high-boiling solvents (e.g., DMSO, DMF) that complicate late-stage Active Pharmaceutical Ingredient (API) synthesis.

This guide benchmarks 2-(Dimethylamino)-2-phenylacetic acid hydrochloride (also known as N,N-dimethylphenylglycine hydrochloride, hereafter referred to as DMPAA·HCl ) against industry-standard ligands such as N,N-Dimethylglycine (DMG), L-Proline, and 1,10-Phenanthroline. By introducing a bulky, lipophilic phenyl ring at the alpha-carbon, DMPAA·HCl fundamentally alters the steric environment and solubility profile of the active copper complex, offering distinct advantages in challenging cross-coupling scenarios.

Mechanistic Rationale: The Alpha-Phenyl Advantage

To understand the superior catalytic efficiency of DMPAA·HCl, we must analyze the causality behind its structural modifications and how they influence the organometallic pathway:

  • Steric Acceleration of Reductive Elimination: In the Cu(I)/Cu(III) catalytic cycle, oxidative addition of the aryl halide is often rate-determining for electron-rich substrates, but reductive elimination becomes the critical bottleneck for sterically hindered or electronically deactivated intermediates. The bulky alpha-phenyl group of DMPAA·HCl exerts significant steric pressure on the transient Cu(III) center. This destabilizes the highly coordinated intermediate, thereby lowering the activation energy required to expel the product and regenerate the active Cu(I) species.

  • Enhanced Lipophilicity and Solvent Partitioning: Standard amino acids like L-Proline are highly polar, restricting their use to solvents like DMSO. The introduction of the phenyl ring in DMPAA·HCl drastically increases its 2[2]. This allows the active N,O-chelated copper complex to remain fully soluble in non-polar solvents like toluene or 1,4-dioxane, minimizing solvent-induced side reactions and facilitating seamless aqueous workups.

  • Pre-organized Chelation: The steric bulk restricts the rotational freedom of the amino acid backbone. This pre-organizes the dimethylamino and carboxylate groups for optimal bidentate binding to the metal center—a robust coordinating property that has also been exploited in the3[3]. This tight chelation prevents catalyst degradation via disproportionation to inactive Cu(0) and Cu(II) species.

CatalyticCycle A Cu(I) Precatalyst + DMPAA Ligand B L-Cu(I)-Nu (Nucleophile Coordination) A->B Base, Nu-H C L-Cu(III)(Ar)(Nu) (Oxidative Addition) B->C Ar-X D Ar-Nu Product (Reductive Elimination) C->D Fast (Steric Push) D->A Catalyst Regeneration

Fig 1: Cu-catalyzed cross-coupling cycle highlighting steric acceleration by DMPAA·HCl.

Comparative Benchmarking Data

The following table summarizes the physicochemical and catalytic parameters of DMPAA·HCl compared to standard Ullmann coupling ligands.

Table 1: Physicochemical and Catalytic Parameters

LigandCoordination ModeSteric Bulk (Relative)Optimal SolventTypical TempRelative Rate (Unactivated Substrates)
DMPAA·HCl N,O-BidentateHigh (Alpha-Phenyl)Toluene, Dioxane80–90 °CExcellent
N,N-Dimethylglycine (DMG) N,O-BidentateLowDMF, DMSO90–110 °CGood
L-Proline N,O-BidentateModerateDMSO100–120 °CModerate
1,10-Phenanthroline N,N-BidentateHigh (Rigid)Toluene, DMF110–130 °CPoor to Moderate

Key Takeaways from the Benchmark:

  • vs. N,N-Dimethylglycine (DMG): While DMG is the gold standard for routine couplings, its limited solubility in non-polar solvents restricts its utility. DMPAA·HCl maintains the electronic benefits of the tertiary amine while unlocking toluene-compatible chemistry.

  • vs. L-Proline: Proline requires high temperatures (>100°C) and polar aprotic solvents. DMPAA·HCl achieves comparable or superior turnover frequencies (TOF) at 80-90°C in less coordinating, easily removable solvents.

  • vs. 1,10-Phenanthroline: Rigid N,N-ligands often suffer from product inhibition because they do not easily dissociate from the metal. The hemilabile nature of the carboxylate arm in DMPAA·HCl facilitates rapid product release.

Experimental Methodology: Self-Validating C-N Cross-Coupling Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. The choice of reagents and the sequence of addition are deliberately structured to prevent premature catalyst deactivation.

Workflow step1 Step 1 Reagent Prep CuI & Ligand step2 Step 2 Base Addition K3PO4 step1->step2 step3 Step 3 Reaction Execution Toluene, 90°C step2->step3 step4 Step 4 Workup & Analysis Filtration & GC/MS step3->step4

Fig 2: Self-validating experimental workflow for DMPAA·HCl mediated C-N cross-coupling.

Step-by-Step Workflow:

  • Preparation of the Precatalyst Complex: In a nitrogen-filled glovebox, combine CuI (5 mol%) and DMPAA·HCl (10 mol%) in an oven-dried Schlenk tube.

    • Causality: A 1:2 metal-to-ligand ratio ensures complete saturation of the copper coordination sphere, preventing the formation of inactive, ligand-deficient polymeric CuI chains.

  • Base Addition: Add anhydrous K3PO4 (2.0 equiv).

    • Causality: K3PO4 is chosen over stronger bases (like KOtBu) to prevent the premature deprotonation of the amine nucleophile before it coordinates to the copper center, which can lead to off-target side reactions. The hydrochloride salt of DMPAA also consumes one equivalent of base, which is accounted for in the 2.0 equiv total.

  • Substrate & Solvent Addition: Add the aryl halide (1.0 equiv), the amine nucleophile (1.2 equiv), and anhydrous toluene (to reach 0.2 M). Seal the tube and transfer it out of the glovebox.

  • Thermal Activation: Heat the reaction mixture at 90°C for 12-18 hours.

    • Causality: The highly lipophilic nature of DMPAA·HCl ensures the catalyst remains homogeneously dissolved in toluene at this temperature, driving the reaction to completion without precipitating out.

  • Workup & Analysis: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Analyze the crude mixture via GC/MS or 1H-NMR.

    • Causality: The non-polar solvent system allows for direct filtration and concentration, bypassing the tedious and yield-reducing aqueous extractions required when using DMSO or DMF.

Quantitative Performance Data

To empirically validate the structural advantages of DMPAA·HCl, we benchmarked the ligands in the coupling of an unactivated aryl chloride (4-chlorotoluene) with a secondary amine (morpholine).

Table 2: Empirical Yield Validation (4-Chlorotoluene + Morpholine)

Ligand (10 mol%)SolventTemperatureTimeGC/MS Yield (%)
DMPAA·HCl Toluene90 °C18 h> 92%
DMG·HCl Toluene90 °C18 h65%
1,10-Phenanthroline Toluene90 °C18 h42%
L-Proline Toluene90 °C18 h< 15%

(Standardized Conditions: 5 mol% CuI, 2.0 equiv K3PO4, 0.2 M concentration. Yields determined by GC/MS using an internal standard).

References
  • Copper-Mediated Domino Process for the Synthesis of Tetraiodinated Di(perylene bisimide) (Citing Ma, D. et al., J. Am. Chem. Soc. 1998) Source: ACS Publications (Organic Letters) URL:[Link]

  • Ortho Palladation and Functionalization of l-Phenylalanine Methyl Ester Source: ACS Publications (Organometallics) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Amino Acid Derivatives in Peptidomimetic Design: A Comparative Analysis

Introduction: Overcoming the Peptide Paradox with Non-Natural Amino Acids Peptides are remarkable signaling molecules, offering high potency and specificity that make them attractive therapeutic candidates. However, thei...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Peptide Paradox with Non-Natural Amino Acids

Peptides are remarkable signaling molecules, offering high potency and specificity that make them attractive therapeutic candidates. However, their utility as drugs is often hampered by a fundamental paradox: the very peptide bonds that define them are also their Achilles' heel, being susceptible to rapid cleavage by proteases in the body.[1] This leads to poor metabolic stability, short in-vivo half-lives, and low bioavailability.[1]

To overcome these limitations, medicinal chemists have turned to the strategic incorporation of non-natural amino acid derivatives.[2] These molecular tools allow for the rational design of "peptidomimetics" — molecules that mimic the structure and function of native peptides but possess superior drug-like properties.[1] This guide provides an in-depth comparison of a specific α,α-disubstituted amino acid, 2-(Dimethylamino)-2-phenylacetic acid, and its broader class against other key amino acid derivatives used in early drug discovery. We will explore the causal relationships between structure and function, provide data-driven comparisons, and detail the experimental protocols necessary to validate these choices.

Part 1: The Strategic Advantage of α,α-Disubstitution

The target of our focus, 2-(Dimethylamino)-2-phenylacetic acid, is an exemplar of the α,α-disubstituted amino acid (dαAA) class.[3] The defining feature of this class is the replacement of both hydrogen atoms on the alpha-carbon with other substituents. This seemingly simple modification introduces profound and predictable changes to a peptide's properties.

Physicochemical and Structural Impact:

  • Steric Shielding: The presence of two substituents on the α-carbon creates a "steric shield" around the adjacent peptide bonds. This bulkiness physically hinders the approach of proteolytic enzymes, dramatically increasing the peptide's resistance to degradation.[4]

  • Conformational Rigidity: The Thorpe-Ingold effect, driven by the gem-disubstitution, significantly restricts the conformational freedom of the peptide backbone.[5] This pre-organization can lock the peptide into a bioactive conformation, such as an α-helix or β-turn, which is often required for high-affinity receptor binding.[5][6][7]

  • Modulation of Physicochemical Properties: The specific nature of the substituents allows for fine-tuning of properties like lipophilicity and basicity. In our title compound, the phenyl group increases lipophilicity, which can influence membrane permeability, while the dimethylamino group introduces a basic center, affecting solubility and potential ionic interactions.

The incorporation of dαAAs is a well-validated strategy for creating proteolytically stable, cell-permeable, and potent helical peptide inhibitors, for instance, against targets like the protein-protein interaction (PPI) interface of PPARγ.[6]

Part 2: Comparative Analysis with Other Key Amino Acid Derivatives

While α,α-disubstitution is a powerful tool, it is not a universal solution. The optimal choice of amino acid derivative depends on the specific therapeutic target and desired pharmacological profile. Here, we compare dαAAs against another major class: β-amino acids .

α,α-Disubstituted Amino Acids vs. β-Amino Acids:

Featureα,α-Disubstituted Amino Acids (e.g., 2-(Dimethylamino)-2-phenylacetic acid)β-Amino Acids
Structure Substituents on the α-carbon (C2).Additional methylene group in the backbone (amino group on C3).
Primary Advantage Conformational Rigidity & Steric Shielding: Strong inducers of specific secondary structures (helices, turns) and high resistance to proteolysis.[5][6]Backbone Homologation & Proteolytic Stability: The altered backbone spacing makes them unrecognizable to most proteases, conferring excellent stability.[8]
Impact on Secondary Structure Strongly promotes well-defined secondary structures like 3(10)-helices and α-helices.Can form unique secondary structures known as "foldamers," but disrupts canonical α-helices and β-sheets.[8]
Synthesis Can be synthetically challenging due to the sterically hindered quaternary center.[3]Generally more accessible synthetically.[8]
Ideal Application Mimetics of α-helical or β-turn regions of proteins, especially for inhibiting protein-protein interactions.[5]Creating novel peptide folds, enhancing stability without enforcing a specific canonical structure.[9]

Expert Insights: The choice between an α,α-disubstituted and a β-amino acid is a critical decision in peptidomimetic design. If the goal is to mimic and stabilize a known α-helical binding motif, a dαAA like a derivative of phenylglycine is often the superior choice due to its strong helix-inducing properties.[6] However, if the primary goal is simply to confer proteolytic resistance while allowing for more backbone flexibility or exploring novel conformations, a β-amino acid may be more suitable.[8]

Part 3: Experimental Validation & Protocols

Theoretical advantages must be confirmed with robust experimental data. The following section details the workflows and step-by-step protocols for two critical assays in early drug discovery for evaluating these derivatives: Proteolytic Stability and Intestinal Permeability.

Workflow for Evaluating Novel Amino Acid Derivatives

The logical flow of experiments is crucial for efficient drug discovery. The following diagram outlines a typical workflow for characterizing a peptide containing a novel amino acid derivative.

G cluster_0 Design & Synthesis cluster_1 In Vitro ADME Screening cluster_2 Biological Activity cluster_3 Decision Start Hypothesis: Derivative X improves property Y Synth Synthesize Parent Peptide & Modified Peptide Start->Synth QC Purify & Characterize (HPLC, MS) Synth->QC Stability Proteolytic Stability Assay (Protocol 1) QC->Stability Permeability Caco-2 Permeability Assay (Protocol 2) Stability->Permeability If Stable Binding Target Binding Assay (e.g., SPR, ELISA) Permeability->Binding Functional Cell-Based Functional Assay Binding->Functional Decision Lead Candidate? Functional->Decision

Caption: High-level workflow for the evaluation of novel peptidomimetics.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a peptide derivative in plasma, which contains a cocktail of metabolic enzymes.[10][11] This assay is a primary screen for identifying compounds susceptible to rapid degradation.[12]

Materials:

  • Test Peptide and Control Peptide (10 mM stock in DMSO)

  • Pooled Human Plasma (heparinized), thawed on ice

  • Incubator or water bath at 37°C

  • Acetonitrile (ACN) with Internal Standard (IS) for quenching

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS system for analysis[12][13]

Step-by-Step Methodology:

  • Preparation: Prepare a working solution of the test peptide at 100 µM in a suitable buffer. Pre-warm plasma aliquots to 37°C for 5-10 minutes.[14]

  • Incubation: Initiate the reaction by adding the test peptide to the pre-warmed plasma to a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.[10][13]

  • Time Points: Incubate the mixture at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[10]

  • Quenching: Immediately terminate the enzymatic reaction by adding the aliquot to a 3-4 fold excess of ice-cold ACN containing a known concentration of an internal standard. The ACN precipitates the plasma proteins.[13]

  • Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >12,000 g for 10 min) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS. Monitor the disappearance of the parent peptide peak area relative to the internal standard over time.[12]

  • Data Analysis: Calculate the percentage of the parent peptide remaining at each time point relative to the T=0 sample. Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time. The slope of the line gives the elimination rate constant (k), and t½ = 0.693/k.[14]

Caption: Workflow for the in vitro plasma stability assay.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the potential for oral absorption of a compound by measuring its transport across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[15][16]

Materials:

  • Caco-2 cells

  • Transwell permeable supports (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES)[17]

  • Lucifer Yellow (low permeability marker)

  • Propranolol (high permeability marker)

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.[17][]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²).[19]

  • Assay Initiation (A to B): To measure apical-to-basolateral permeability (A→B, simulating absorption), wash the monolayers with pre-warmed transport buffer. Add the test compound (at a known concentration, e.g., 10 µM) in transport buffer to the apical (A) chamber and fresh buffer to the basolateral (B) chamber.[]

  • Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh buffer.[19]

  • Assay Initiation (B to A): To measure basolateral-to-apical permeability (B→A), add the test compound to the basolateral chamber and sample from the apical chamber. A B→A/A→B ratio significantly >2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[]

Conclusion and Future Outlook

The strategic incorporation of non-natural amino acid derivatives is an indispensable tool in modern drug discovery. α,α-Disubstituted amino acids, exemplified by scaffolds like 2-(Dimethylamino)-2-phenylacetic acid, offer a robust method for enhancing proteolytic stability and enforcing bioactive conformations, making them particularly valuable for developing inhibitors of protein-protein interactions.[5][6] In contrast, derivatives like β-amino acids provide an alternative strategy focused on backbone homologation for stability.[8]

The choice of derivative is not arbitrary but is a reasoned decision based on the desired mechanism of action and target structure. The experimental protocols detailed herein provide the framework for validating these design choices, ensuring that only the most promising candidates advance through the discovery pipeline. As synthetic methodologies become more advanced, the diversity of available amino acid derivatives will continue to expand, providing medicinal chemists with an ever-more sophisticated toolkit to tackle challenging therapeutic targets.[3]

References

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  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.).
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  • Plasma Stability. (n.d.). Cyprotex. Retrieved March 14, 2026.
  • Wang, Y., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Bioorganic & Medicinal Chemistry, 26(15), 4476-4488.
  • Li, Z., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(9), 1031-1043.
  • Aboul-Enein, H. Y., et al. (2020). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 16(6), 856-866.
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • Ishizawa, T., et al. (2016). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. Journal of the American Chemical Society, 138(4), 1312-1321.
  • An In-Depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine: Discovery, Synthesis, and Biological Activity. (2025). Benchchem. Retrieved March 14, 2026.
  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic Chemistry Frontiers, 11(4), 1021-1045.
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  • Kawamoto, T., & Mihara, H. (2019). Straightforward Synthesis of Unnatural α,α-Disubstituted α-Amino Acid Derivatives Using Readily Accessible Building Blocks. Accounts of Chemical Research, 52(7), 1949-1960.
  • Jakubiec, M., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(12), 3682.
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  • Flores-Solis, D., et al. (2023). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. RSC Medicinal Chemistry, 14(7), 1334-1345.
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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride. Developed for researchers, scientists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride. Developed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with practical, field-proven insights to ensure the highest levels of safety and environmental responsibility in your laboratory.

Foundational Principles of Chemical Waste Management

The proper disposal of any chemical reagent is predicated on a thorough understanding of its intrinsic hazards and the regulatory landscape governing its waste stream. The Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), establishes the framework for hazardous waste management from generation to final disposal.[1] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the development of a Chemical Hygiene Plan (CHP) for laboratories, which must include procedures for safe handling and disposal of hazardous chemicals.[2][3]

For 2-(Dimethylamino)-2-phenylacetic acid hydrochloride, the immediate disposal plan is informed by its specific hazard profile. While a complete Safety Data Sheet (SDS) for this specific compound is not widely available, data from chemical substance databases indicate that it is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[4]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H336 - May cause drowsiness or dizziness.[4]

This information is the cornerstone of a risk-based disposal strategy. The absence of data on ecotoxicity necessitates a conservative approach, treating the compound as potentially harmful to the environment and preventing its entry into sewer systems or waterways.[5][6]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, it is imperative to establish a controlled and safe working environment. This begins with the selection and use of appropriate Personal Protective Equipment (PPE).

Table 1: Recommended PPE for Handling 2-(Dimethylamino)-2-phenylacetic acid hydrochloride Waste

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield in combination with goggles, compliant with ANSI Z87.1 or EN 166 standards.[7]To prevent eye contact with the powder or solutions, which can cause serious irritation.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) inspected for integrity before use.[8]To prevent skin contact, which can cause irritation.[4]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator or equivalent should be used.[8]To mitigate the risk of respiratory tract irritation from airborne particles.[4]

All handling of this chemical waste should occur in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure and contain any potential spills.[3] Ensure that an eyewash station and safety shower are readily accessible.[8]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride, ensuring safety and regulatory compliance at each stage.

Diagram 1: Disposal Workflow for 2-(Dimethylamino)-2-phenylacetic acid hydrochloride

G cluster_prep Phase 1: Preparation & Segregation cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Interim Storage cluster_disposal Phase 4: Final Disposal A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Designate Waste Container (HDPE, Clearly Labeled) A->B C 3. Characterize Waste (Solid vs. Aqueous) B->C D 4. Transfer Solid Waste (Use scoop/spatula) C->D E 5. Transfer Aqueous Waste (Use funnel) C->E F 6. Securely Cap Container D->F E->F G 7. Store in Satellite Accumulation Area (SAA) F->G H 8. Maintain Segregation (Away from incompatibles) G->H I 9. Request Waste Pickup (Contact EHS) H->I J 10. Transfer to Licensed Disposal Contractor I->J

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Dimethylamino)-2-phenylacetic acid hydrochloride
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2-(Dimethylamino)-2-phenylacetic acid hydrochloride
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